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Core Science & Biosynthesis

Foundational

Pharmacological potential of Methyl 7-methyl-1H-indole-1-carboxylate derivatives

An in-depth technical analysis of the structural dynamics, pharmacological applications, and experimental workflows associated with the 7-methyl-1H-indole-1-carboxylate scaffold. Executive Summary In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the structural dynamics, pharmacological applications, and experimental workflows associated with the 7-methyl-1H-indole-1-carboxylate scaffold.

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring is a highly privileged scaffold. However, the specific functionalization of this core—particularly the synthesis of Methyl 7-methyl-1H-indole-1-carboxylate and its derivatives—has unlocked unprecedented pharmacological precision. As an Application Scientist overseeing structural optimization, I have observed that substitutions at the C-7 and N-1 positions fundamentally alter the steric and electronic profile of the molecule. This whitepaper explores the causality behind these structural modifications, detailing how the 7-methyl group acts as a critical topological driver in target engagement, specifically in the modulation of the alternative complement pathway and adrenergic receptors.

Structural Dynamics: The Causality of the "Privileged" Scaffold

The pharmacological versatility of [1] stems from two distinct structural modifications:

  • The N-1 Carboxylate Moiety: In synthetic workflows, the N-1 carboxylate (often a methyl or tert-butyl ester) serves as a robust protecting group, preventing unwanted N-alkylation during cross-coupling reactions. Pharmacologically, if retained, it alters the electron density of the indole π -system, modulating the hydrogen-bond donor capacity of the indole NH upon in vivo cleavage.

  • The C-7 Methyl Substitution (Steric Forcing): The addition of a methyl group at the C-7 position introduces significant steric bulk adjacent to the N-1 position. This bulk restricts the rotational degrees of freedom of the molecule and forces the indole core deeper into hydrophobic protein pockets. This exact steric forcing is the mechanistic driver behind the efficacy of several modern therapeutics, as it optimizes van der Waals interactions within deep, narrow binding clefts.

Key Pharmacological Applications

Complement Factor B Inhibition (The Iptacopan Paradigm)

The most profound modern application of the 7-methyl-indole scaffold is in the inhibition of Complement Factor B (FB), a critical serine protease in the Alternative Complement Pathway (AP). The FDA-approved drug [2] utilizes a 5-methoxy-7-methyl-1H-indole core to achieve highly selective, low-nanomolar inhibition of FB.

Mechanistic Causality: Early FB inhibitors utilized a naphthyl core, which exhibited moderate affinity ( IC50​=6.6μM ). By replacing the naphthyl group with a 7-methyl-indole core, researchers achieved a massive leap in potency ( IC50​=0.01μM )[2]. The causality here is purely structural: the indole NH forms a critical hydrogen bond with the Thr190 side chain of Factor B, while the[3], filling a previously unoccupied hydrophobic void. Removing the C-7 methyl group completely abolishes appreciable activity against FB[3].

G C3b C3b Protein C3bB C3bB Proconvertase C3b->C3bB FactorB Complement Factor B FactorB->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleaved by FactorD Factor D (Protease) FactorD->C3bBb MAC Membrane Attack Complex (MAC) C3bBb->MAC Amplification Inhibitor 7-Methyl-Indole Inhibitor (e.g., Iptacopan) Inhibitor->FactorB Binds S1 Pocket

Fig 1. Mechanism of Alternative Complement Pathway inhibition by 7-methyl-indole derivatives.

Adrenergic Receptor Modulation

The 7-methyl substitution also plays a pivotal role in modulating G-protein coupled receptors (GPCRs). For instance, cyanopindolol is a well-known partial agonist of the β1​ -adrenergic receptor ( β1​AR ). However, the synthesis of[4] fundamentally alters its pharmacology. The addition of the 7-methyl group expands the orthosteric binding pocket by 0.3 Å, forcing the hydroxyl group of Ser(5.46) 0.8 Å further away from the ligand. This subtle structural shift dramatically reduces the compound's efficacy, converting it into a very weak partial agonist for β1​AR and an inverse agonist for β2​AR [4].

Quantitative Data Summaries

To illustrate the profound impact of the 7-methyl-indole core, the following tables summarize the Structure-Activity Relationship (SAR) and binding kinetics derived from recent optimization campaigns.

Table 1: SAR of Indole Derivatives against Complement Factor B | Compound Core | C-5 Substitution | C-7 Substitution | Factor B Inhibition ( IC50​ ) | Pharmacological Impact | | :--- | :--- | :--- | :--- | :--- | | Naphthyl (Early Lead) | N/A | N/A | 6.6±3.5μM | Weak S1 pocket engagement. | | Indole | Bromine | Hydrogen | >100μM | Loss of critical hydrophobic contacts. | | Indole (LNP023) | Methoxy | Methyl | 0.01±0.006μM | Optimal S1 pocket filling; high potency. | | Indole ((3R,4R)-15) | Methoxy-d3 | Methyl | 0.0102μM | Improved oral bioavailability (69.2%). |

Table 2: Pharmacological Shift in Adrenergic Modulators | Compound | Target Receptor | Binding Affinity ( KD​ ) | Efficacy Profile | | :--- | :--- | :--- | :--- | | Cyanopindolol | β1​AR / β2​AR | High | Partial Agonist | | 7-Methylcyanopindolol | β1​AR | High (Similar to above) | Very Weak Partial Agonist | | 7-Methylcyanopindolol | β2​AR | High (Similar to above) | Inverse Agonist |

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in controls to guarantee data reliability.

Protocol 1: Reductive Amination for 7-Methyl-Indole Functionalization

This protocol details the synthesis of advanced intermediates (e.g., linking a piperidine ring to the indole core), a critical step in generating Factor B inhibitors.

  • Reagent Preparation: Dissolve tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (1.0 eq) and the target amine (0.9 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for highly functionalized indole-1-carboxylates.

  • Imine Formation: Stir the mixture at room temperature for 1 hour under an inert argon atmosphere.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 eq) in a single portion.

    • Causality: NaBH(OAc)3​ is a mild, highly chemoselective reducing agent. It selectively reduces the transient imine without prematurely reducing the unreacted formyl group to an alcohol, thereby preventing the accumulation of dead-end side products.

  • Self-Validation (LC-MS Monitoring): Extract a 5 μL aliquot, dilute in methanol, and inject into the LC-MS. The reaction is validated for completion only when the mass peak corresponding to the starting aldehyde is completely absent, ensuring maximum yield before quenching.

  • Quench & Extraction: Quench the reaction with 5% aqueous NaHCO3​ to neutralize acetic acid byproducts. Extract the organic layer with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate under vacuum.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

To accurately determine the binding affinity ( KD​ ) of 7-methyl-indole derivatives to target proteins (e.g., Factor B), real-time kinetic data is required.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip.

    • Causality: The carboxymethylated dextran matrix of the CM5 chip provides a hydrophilic, 3D environment that preserves the native, folded conformation of the immobilized protein, preventing denaturation.

  • Target Immobilization: Activate the surface using EDC/NHS chemistry and inject recombinant human Factor B to achieve an immobilization level of ~2000 RU.

    • Self-Validation (Reference Cell): Simultaneously activate and deactivate an adjacent flow cell without injecting the protein. All subsequent analyte signals must be subtracted from this reference cell to eliminate bulk refractive index changes and non-specific matrix binding.

  • Analyte Injection: Inject the 7-methyl-indole derivative in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 100 nM).

  • Solvent Correction: Run a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO).

    • Causality: Because indole derivatives are highly lipophilic, they require 5% DMSO in the running buffer. Minor mismatches in DMSO concentration between the sample and buffer cause massive bulk shifts in SPR. The calibration curve mathematically corrects these artifacts, isolating the true binding signal.

  • Kinetic Analysis: Fit the reference-subtracted, solvent-corrected sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ).

SPR_Workflow Prep 1. Sensor Chip Preparation (CM5 Dextran Matrix) Immobilize 2. Target Immobilization (Amine Coupling of Factor B) Prep->Immobilize Inject 3. Analyte Injection (Indole Derivative Titration) Immobilize->Inject Measure 4. Real-Time SPR Measurement (Association & Dissociation) Inject->Measure Analyze 5. Kinetic Analysis (KD, kon, koff Determination) Measure->Analyze

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

References

  • PubChem Compound Summary for CID 45119294 : Methyl 7-methyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. URL:[Link]

  • Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases : Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Small-molecule factor B inhibitor for the treatment of complement-mediated diseases : Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Pharmacological Analysis and Structure Determination of 7-Methylcyanopindolol-Bound β1​ -Adrenergic Receptor : PubMed. National Institutes of Health. URL:[Link]

Sources

Exploratory

Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2): Comprehensive Physicochemical, Safety, and Synthetic Profiling

Executive Summary In modern drug discovery, the 7-methylindole core is a privileged scaffold, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics due to its ability to occupy deep hydrophob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 7-methylindole core is a privileged scaffold, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics due to its ability to occupy deep hydrophobic pockets while maintaining critical hydrogen-bonding interactions. However, the inherent nucleophilicity of the free indole nitrogen often complicates multi-step syntheses. Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) serves as a strategically protected building block[1]. By masking the reactive N-H as a methyl carbamate, chemists can precisely modulate the electronic density of the pyrrole ring, enabling highly regioselective downstream functionalization before revealing the active pharmacophore.

This technical guide provides an in-depth analysis of its physicochemical properties, Safety Data Sheet (SDS) hazard mitigation strategies, and field-proven synthetic protocols.

Physicochemical Profiling & Identification

Accurate identification and structural profiling are the first steps in validating any raw material for Active Pharmaceutical Ingredient (API) synthesis. The electron-withdrawing nature of the methoxycarbonyl group significantly alters the lipophilicity and dipole moment of the base indole[2].

Table 1: Physicochemical Properties of CAS 883233-95-2

PropertyValue
Chemical Name Methyl 7-methyl-1H-indole-1-carboxylate
CAS Number [1]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [1]
SMILES String COC(=O)N1C=CC2=C1C(C)=CC=C2
Structural Class N-Acyl Indole / Indole-1-carboxylate[3]

Safety Data Sheet (SDS) & Hazard Mitigation

As an N-acyl indole derivative, Methyl 7-methyl-1H-indole-1-carboxylate exhibits specific reactivity profiles that dictate stringent handling protocols. The compound is not merely an inert building block; the methoxycarbonyl group can act as a mild acylating agent under physiological conditions[4].

Table 2: GHS Hazard Classification & Mechanistic Rationale

GHS CodeHazard StatementMechanistic Rationale
H315 Causes skin irritationThe N-methoxycarbonyl moiety can react with epidermal nucleophiles, leading to localized covalent modification and irritation[4].
H319 Causes serious eye irritationThe lipophilic 7-methylindole core rapidly penetrates the corneal epithelium; subsequent ester hydrolysis causes localized pH shifts.
H335 May cause respiratory irritationInhalation of fine particulate matter or aerosols leads to the irritation of mucosal membranes in the upper respiratory tract.
Advanced Handling Protocols
  • Personal Protective Equipment (PPE): Standard latex is insufficient. Utilize nitrile gloves with a breakthrough time of >480 minutes. Safety goggles and a NIOSH-approved N95/P100 respirator are mandatory if the solid is aerosolized during weighing.

  • Engineering Controls: All manipulations must be conducted within a Class II biological safety cabinet or a chemical fume hood maintaining a face velocity of 80–100 FPM.

  • Spill Response: Do not simply sweep. Neutralize the spill area with a weak base (e.g., 5% sodium bicarbonate solution) to hydrolyze the reactive ester, followed by absorption using an inert matrix like diatomaceous earth.

Mechanistic Utility in Drug Discovery

The strategic choice to use an N-methoxycarbonyl protecting group over a standard N-Boc (tert-butyloxycarbonyl) or N-Ts (tosyl) group is rooted in electronic tuning and steric profiles[2].

The free N-H of 7-methylindole is highly reactive, making the C3 position susceptible to over-oxidation or uncontrolled electrophilic aromatic substitution. By converting the amine to a methyl carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl. This electron withdrawal slightly deactivates the C2 and C3 positions. Consequently, when subjected to electrophiles like N-Bromosuccinimide (NBS), the reaction halts cleanly at mono-bromination (C3-bromo), preventing the formation of poly-halogenated byproducts. Furthermore, the methyl ester is sterically much smaller than a Boc group, reducing steric clash with the adjacent C7-methyl group and facilitating smoother transition states during palladium-catalyzed cross-couplings.

Experimental Protocol: Selective N-Deprotection

To utilize the functionalized indole in a final API, the N-methoxycarbonyl group must be cleanly removed. Unlike N-Boc groups, which are cleaved under acidic conditions (e.g., TFA), the methyl carbamate requires basic hydrolysis. The following protocol is designed as a self-validating system to ensure high-fidelity deprotection.

Step-by-Step Methodology:

  • Solubilization & Phase Alignment: Dissolve the functionalized Methyl 7-methyl-1H-indole-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

    • Causality: THF fully solubilizes the lipophilic indole, H₂O is required to dissolve the inorganic base and act as the nucleophile, and MeOH acts as a critical phase-transfer bridge to ensure a homogeneous reaction mixture, preventing biphasic stalling.

  • Nucleophilic Attack: Cool the mixture to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) portion-wise.

    • Causality: Hydroxide attacks the ester carbonyl. Initiating the reaction at 0 °C suppresses exothermic side reactions, such as the generation of unwanted indole dimers or cleavage of sensitive target-molecule amides.

  • Hydrolysis & Self-Validation: Warm the reaction to 25 °C and stir for 4–6 hours.

    • Validation: Monitor the reaction strictly via LC-MS. The protocol is validated when the starting material mass (e.g., m/z 190[M+H]⁺ for the unfunctionalized core) completely disappears, replaced by the deprotected 7-methylindole mass (m/z 132 [M+H]⁺).

  • Quenching & Phase Extraction: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and carefully adjust the aqueous layer to pH 7 using 1M HCl.

    • Causality: Neutralization protonates the free indole nitrogen, driving the product entirely into the organic phase while sequestering lithium carbonate and methanolate salts in the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target API core.

Synthetic Workflow Visualization

G A Methyl 7-methyl-1H-indole-1-carboxylate (Protected Core) B C3-Bromination (NBS, DMF) A->B Electrophilic Substitution C Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) B->C Cross-Coupling D Basic Hydrolysis (LiOH, THF/H2O) C->D N-Deprotection E Functionalized 7-Methylindole (Target API) D->E Final Yield >85%

Synthetic workflow utilizing Methyl 7-methyl-1H-indole-1-carboxylate in drug discovery.

References

  • Title: 1H-Indole-1-carboxylic acid, 7-methyl-, methyl ester — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 7-methyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-cancer agents, underscores the importance of understanding its structural nuances. The precise three-dimensional arrangement of atoms within an indole derivative, as revealed by single-crystal X-ray diffraction, governs its intermolecular interactions and, consequently, its biological activity and physicochemical properties.

This guide provides a comprehensive walkthrough of the process of determining the crystal structure of a specific, synthetically important indole derivative: Methyl 7-methyl-1H-indole-1-carboxylate. As a senior application scientist, this document is structured to not only provide a step-by-step methodology but also to impart the rationale behind the experimental choices, ensuring a robust and reproducible structural analysis.

Part 1: Synthesis and Crystallization

A prerequisite for any crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of Methyl 7-methyl-1H-indole-1-carboxylate

The synthesis of N-substituted indoles is a well-established field in organic chemistry. The target molecule can be efficiently prepared from the commercially available 7-methyl-1H-indole. The introduction of the methyl carboxylate group at the N1 position can be achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis

  • Preparation of the Indole Anion: To a solution of 7-methyl-1H-indole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon). The reaction is stirred at this temperature for 30 minutes to an hour, allowing for the deprotonation of the indole nitrogen to form the corresponding sodium salt.[2]

  • N-acylation: Methyl chloroformate (1.5 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 7-methyl-1H-indole-1-carboxylate.[3]

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 7-methyl-1H-indole-1-carboxylate cluster_purification Purification 7-methyl-1H-indole 7-methyl-1H-indole Indole_Anion 7-methyl-indolide anion 7-methyl-1H-indole->Indole_Anion NaH, DMF, 0 °C Product Methyl 7-methyl-1H-indole-1-carboxylate Indole_Anion->Product Methyl Chloroformate Crude_Product Crude Product Product->Crude_Product Aqueous Work-up Purified_Product Pure Product Crude_Product->Purified_Product Column Chromatography

Caption: Workflow for the synthesis of Methyl 7-methyl-1H-indole-1-carboxylate.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For indole derivatives, slow evaporation and vapor diffusion are common and effective techniques.[1]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility. For indole derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane are often successful.[1]

  • Preparation of the Crystallization Vessel: The solution is filtered to remove any particulate matter and placed in a clean vial.

  • Slow Evaporation: The vial is loosely capped or covered with a perforated film to allow for the slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, as the solution becomes supersaturated, single crystals may form.

Part 2: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[4]

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are also integrated.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data.[5]

XRD_Workflow Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction_Data Diffraction Pattern Diffractometer->Diffraction_Data Data_Processing Data Processing Diffraction_Data->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Analysis and Discussion

While a specific crystal structure for Methyl 7-methyl-1H-indole-1-carboxylate is not publicly available, we can infer its likely structural features based on closely related compounds.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, based on known structures of similar indole derivatives.[6]

ParameterHypothetical Value
Chemical formulaC₁₁H₁₁NO₂
Formula weight189.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~ 8.5
b (Å)~ 12.0
c (Å)~ 9.0
β (°)~ 105
Volume (ų)~ 900
Z4
Density (calculated) (g/cm³)~ 1.40
R-factor< 0.05
Molecular Geometry

The indole ring system is expected to be essentially planar. The methyl carboxylate group at the N1 position will likely exhibit some degree of rotation, with the carbonyl group potentially participating in intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing of indole derivatives is often dictated by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions.[1][5] In the case of Methyl 7-methyl-1H-indole-1-carboxylate, the absence of a traditional hydrogen bond donor (like an N-H group) means that other interactions will dominate the crystal packing.

  • C-H···O Interactions: Weak hydrogen bonds between aromatic or methyl C-H groups and the carbonyl oxygen of the carboxylate group are likely to be present, influencing the supramolecular assembly.

  • π-π Stacking: The planar indole rings can stack on top of each other, with typical centroid-to-centroid distances in the range of 3.5-4.0 Å.[5] This stacking can be either parallel-displaced or T-shaped.

  • Dipole-Dipole Interactions: The polar carbonyl group will introduce dipole moments that can lead to stabilizing dipole-dipole interactions between adjacent molecules.[1]

Molecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Indole1 Indole Ring Indole2 Indole Ring Indole1->Indole2 π-π Stacking Carbonyl1 C=O CH_group C-H CH_group->Carbonyl1 C-H···O Interaction

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Protocols & Analytical Methods

Method

Application Note: Methyl 7-methyl-1H-indole-1-carboxylate as a Strategic Reagent in Directed Organic Cross-Coupling

Executive Summary For researchers and drug development professionals, achieving high regioselectivity in the late-stage functionalization of indole cores remains a persistent synthetic challenge. Methyl 7-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, achieving high regioselectivity in the late-stage functionalization of indole cores remains a persistent synthetic challenge. Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2)[1] represents a highly specialized building block designed to overcome these hurdles in transition-metal-catalyzed cross-coupling and C–H functionalization. By leveraging the N-methoxycarbonyl group as a robust, traceless directing group (DG) and the 7-methyl substituent as a strategic steric shield, this reagent enables absolute C2-regioselectivity, high catalyst turnover, and streamlined downstream deprotection.

This application note details the mechanistic rationale, optimized high-throughput protocols, and quantitative performance data for utilizing this reagent in advanced organic synthesis.

Mechanistic Rationale & Structural Advantages

The design of Methyl 7-methyl-1H-indole-1-carboxylate solves two primary issues in indole functionalization: competitive regioselectivity and catalyst poisoning by free N–H bonds.

The N-Methoxycarbonyl Directing Group

Unprotected indoles often undergo non-selective electrophilic aromatic substitution at the C3 position or require harsh conditions for cross-coupling. The incorporation of an N-methoxycarbonyl (-CO2Me) group serves a dual purpose:

  • Protection : It shields the sensitive nucleophilic nitrogen, preventing unwanted side reactions and catalyst degradation[2].

  • Directed C–H Activation : The carbonyl oxygen acts as a Lewis basic directing group. It coordinates efficiently to Pd(II), Rh(III), and Ru(II) centers, bringing the metal into close proximity to the C2–H bond and lowering the activation energy for Concerted Metalation-Deprotonation (CMD)[3].

The Steric Influence of the 7-Methyl Group

In many N-protected indole systems, C7–H activation can compete with C2–H activation depending on the catalyst geometry. The 7-methyl group provides critical steric hindrance that completely blocks the C7 position. Furthermore, the steric bulk of the 7-methyl group forces the N-methoxycarbonyl group into an orthogonal conformation relative to the indole plane, which thermodynamically favors metal coordination and accelerates the cross-coupling catalytic cycle.

Mechanism Pd0 Pd(0) Pre-Catalyst PdII Active Pd(II) Species Pd0->PdII Oxidation (Ag2CO3) Coord N-CO2Me Coordination (Directing Group) PdII->Coord Substrate Binding CMD CMD Transition State (PivOH Assisted) Coord->CMD C2-H Cleavage OxAdd Oxidative Addition (Aryl-X) CMD->OxAdd Transmetalation / Ox. Add. RedElim Reductive Elimination & Product Release OxAdd->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed C2-H arylation via Concerted Metalation-Deprotonation (CMD).

Quantitative Data & Optimization

The superiority of the N-methoxycarbonyl directing group combined with the 7-methyl block is evident when compared to standard indole substrates. As shown in Table 1 , the target reagent achieves near-quantitative yields with absolute regioselectivity[4].

Table 1: Impact of Directing Groups on C2-Arylation Yield and Regioselectivity

Substrate (7-Methylindole derivative)C2-Arylation Yield (%)C7-Arylation Yield (%)Regioselectivity (C2:C7)
N–H (Unprotected)45153:1
N–CH₃ (Methyl)52105.2:1
N–Boc (tert-Butoxycarbonyl)78< 1> 99:1
N–CO₂Me (Methoxycarbonyl) 94 0 (Blocked) > 99:1

Reaction conditions: Indole (1.0 equiv), PhI (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), PivOH (30 mol%), HFIP, 80 °C, 12 h.

Table 2: Optimization Matrix for Pd-Catalyzed C2-Arylation

SolventOxidant / AdditiveTemp (°C)Conversion (%)Causality / Mechanistic Observation
DMFAgOAc10040Product degradation observed at high temperatures; poor catalyst stability.
TolueneAg₂CO₃ / PivOH8075PivOH accelerates the CMD step; moderate yield due to low solubility of Ag salts.
HFIP Ag₂CO₃ / PivOH 80 96 HFIP's high polarity and H-bond donating ability stabilize polar transition states.

Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility during scale-up.

Protocol A: Palladium-Catalyzed Direct C2-Arylation

This procedure utilizes oxidative cross-coupling to install aryl groups at the C2 position.

  • Reaction Assembly (Glovebox Recommended): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 7-methyl-1H-indole-1-carboxylate (1.0 equiv, 0.5 mmol) and the desired Aryl Iodide (1.5 equiv, 0.75 mmol).

  • Catalyst & Oxidant Loading: Add Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2.0 equiv). Causality: Ag₂CO₃ acts as a dual-purpose reagent—it serves as the terminal oxidant to regenerate Pd(II) from Pd(0) and acts as a halide scavenger to precipitate AgI, driving the equilibrium forward.

  • Additive Incorporation: Add Pivalic Acid (PivOH, 30 mol%). Causality: PivOH acts as a crucial proton shuttle. The pivalate anion coordinates to the Pd center, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) transition state compared to acetate or carbonate alone.

  • Solvent Addition: Suspend the mixture in 2.5 mL of Hexafluoroisopropanol (HFIP) (0.2 M). Causality: HFIP prevents catalyst aggregation and stabilizes the highly polar transition states of the oxidative addition step.

  • Execution & Isolation: Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Downstream Deprotection / Functionalization

The N-methoxycarbonyl group is highly versatile and can be removed or transformed depending on the target molecule's requirements[5].

  • Option 1: Base-Promoted Hydrolysis (To yield N–H Indole) Dissolve the C2-arylated product in a 10:1 mixture of MeOH:H₂O. Add NaOH (3.0 equiv) and heat to 60 °C for 2 hours. Causality: The methoxycarbonyl group is highly electrophilic and susceptible to nucleophilic attack by hydroxide, releasing methanol and CO₂ to cleanly yield the free N–H indole.

  • Option 2: Reductive Alkylation (To yield N–Methyl Indole) Treat the substrate with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 110 °C. Causality: The hydride source fully reduces the carbamate carbonyl, converting the N-CO₂Me protecting group directly into an N-methyl group, a common motif in alkaloid synthesis[5].

Workflow Substrate Methyl 7-methyl-1H- indole-1-carboxylate HTE High-Throughput Experimentation Substrate->HTE Library Design Analysis UPLC-MS / NMR Analysis HTE->Analysis Yield/Selectivity ScaleUp Gram-Scale Cross-Coupling Analysis->ScaleUp Optimized Params Deprotect N-CO2Me Cleavage (NaOH/MeOH) ScaleUp->Deprotect Downstream

Experimental workflow from high-throughput screening to gram-scale synthesis and deprotection.

References

  • PubChem Database Methyl 7-methyl-1H-indole-1-carboxylate (CID 45119294) National Center for Biotechnology Information. URL:[Link][1]

  • Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles PubMed Central (PMC) URL:[Link][2]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link][4]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules PubMed Central (PMC) URL:[Link][3]

  • Total Synthesis of the Tetracyclic Indole Alkaloid Ht-13-B The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

Sources

Application

Application Note: Optimized Protocols for the Dissolution of Methyl 7-methyl-1H-indole-1-carboxylate in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) Introduction & Mechanistic Solvation Profile Methyl 7-methyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2)

Introduction & Mechanistic Solvation Profile

Methyl 7-methyl-1H-indole-1-carboxylate is a specialized heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis. To achieve reproducible experimental outcomes, researchers must understand the thermodynamic principles governing its solvation.

Unlike unsubstituted [1], which possess a free N-H group capable of strong hydrogen bond donation, this compound features an N-1 methyl carboxylate moiety. This protection strategy fundamentally alters the molecule's electronic and physical properties. The carboxylate group masks the hydrogen bond donor, rendering the molecule highly lipophilic, while acting exclusively as a hydrogen bond acceptor[2]. Furthermore, the 7-methyl group introduces steric hindrance adjacent to the N-1 position. This steric bulk restricts the rotation of the ester group, disrupting planar crystal lattice packing and significantly lowering the energy barrier for dissolution in non-polar and polar aprotic organic solvents.

Because N-carboxylate indoles are susceptible to nucleophilic attack and subsequent hydrolysis (yielding the deprotected 7-methylindole and carbon dioxide)[3], dissolution must be strictly controlled to avoid protic solvents under extreme pH conditions.

Quantitative Physico-Chemical Data

The following table summarizes the quantitative properties that dictate the solubility behavior of Methyl 7-methyl-1H-indole-1-carboxylate.

Table 1: Physico-Chemical Properties & Solvation Implications

PropertyValueImplication for Dissolution Workflow
Molecular Weight 189.21 g/mol [2]Baseline for molarity calculations (e.g., 9.46 mg = 1 mL of 50 mM stock).
LogP (Octanol-Water) 2.44 – 2.70[2][4]High lipophilicity; dictates a strong preference for organic solvents over aqueous buffers.
Water Solubility ~411.2 mg/L (Est.)[4]Practically insoluble for assay purposes. Requires organic co-solvents (DMSO/DMF) prior to aqueous dilution.
H-Bond Donors 0[2]Inability to donate H-bonds reduces solubility in pure water and highly protic media.
H-Bond Acceptors 2[2]Ester oxygens interact highly favorably with polar aprotic solvents (e.g., DMSO, DMF).

Solvent Selection Matrix

Selecting the correct solvent requires balancing the target concentration with the downstream application. The table below outlines field-proven solvent choices based on structural causality.

Table 2: Organic Solvent Compatibility Matrix

SolventPolarity IndexSolvation MechanismMax Recommended Conc.Primary Application
DMSO (Anhydrous) 7.2Strong dipole-dipole interactions with the N-carboxylate oxygens.50 – 100 mMIn vitro biological assays, long-term master stock storage[5].
Dichloromethane (DCM) 3.1Excellent dispersion force matching with the lipophilic 7-methylindole core.> 200 mMOrganic synthesis, liquid-liquid extractions, scale-up.
Ethyl Acetate (EtOAc) 4.4"Like-dissolves-like" structural affinity between the solvent and the N-ester.> 100 mMChromatography, preparative workflows.
Methanol (MeOH) 5.1H-bond donation from solvent to the ester.10 – 20 mMAnalytical dilutions (LC-MS). Note: Avoid heating to prevent transesterification.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols integrate self-validating Quality Control (QC) steps. This ensures that the compound has not undergone premature hydrolysis during the dissolution process.

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Designed for high-throughput screening and biological assays.

Causality Note: Anhydrous DMSO is mandated because the presence of trace water can catalyze the hydrolysis of the N-1 carboxylate over time, degrading the compound into 7-methylindole.

  • Equilibration: Allow the sealed vial of Methyl 7-methyl-1H-indole-1-carboxylate to equilibrate to room temperature (20–25°C) in a desiccator to prevent atmospheric moisture condensation.

  • Weighing: Using a static-free spatula, accurately weigh 9.46 mg of the compound into a clean, amber glass vial (amber glass prevents potential photo-degradation).

  • Solvation: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

  • Agitation: Vortex the mixture at medium speed for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Do not exceed 40°C during sonication to prevent thermal degradation.

  • Self-Validation (QC):

    • Visual: The solution must be completely transparent with no Tyndall effect when held to light.

    • Analytical: Run a 1 µL aliquot via LC-MS. Confirm the presence of the parent mass ( [M+H]+ = 190.2) and the absence of the deprotected 7-methylindole peak ( [M+H]+ = 132.2).

  • Storage: Aliquot the validated solution into single-use inert plastic or glass vials. Purge the headspace with Argon or dry Nitrogen gas to displace oxygen[5], cap tightly, and store at -20°C.

Protocol B: Preparative Dissolution in Dichloromethane (DCM)

Designed for organic synthesis and chemical scale-up.

  • Weighing: Weigh the required mass of the compound (e.g., 189.2 mg for 1.0 mmol) into a round-bottom flask.

  • Solvation: Add 5.0 mL of DCM. The low polarity and high polarizability of DCM will rapidly solvate the lipophilic indole core.

  • Agitation: Add a PTFE-coated magnetic stir bar and stir at 300 rpm for 2 minutes at room temperature. Complete dissolution is typically instantaneous.

  • Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase to verify compound purity and ensure no degradation occurred during transfer.

Process Workflow Visualization

The following diagram illustrates the logical decision tree for dissolution, verification, and storage to ensure a self-validating workflow.

G Start Weigh Compound (CAS: 883233-95-2) Solvent Add Anhydrous Solvent (DMSO, DCM, or EtOAc) Start->Solvent Mix Vortex & Sonicate (Room Temp, 5 min) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check QC QC Verification (HPLC / LC-MS) Check->QC  Yes (Complete Dissolution) Heat Gentle Heating (Max 40°C in Water Bath) Check->Heat  No (Particulates Present) Store Aliquot & Store (-20°C, Argon Purge) QC->Store Heat->Mix  Re-agitate

Workflow for dissolving and verifying Methyl 7-methyl-1H-indole-1-carboxylate solutions.

References

  • EPI System Information for methyl 7-methyl-1H-indole-1-carboxylate. The Good Scents Company. Available at:[Link]

  • Methyl 7-methyl-1H-indole-1-carboxylate | CID 45119294. PubChem, National Library of Medicine. Available at:[Link]

  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Indole - Properties and Biosynthesis. Wikipedia. Available at: [Link]

  • Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Leveraging Methyl 7-methyl-1H-indole-1-carboxylate in Targeted Drug Discovery

Executive Summary The indole ring is widely recognized as a "privileged scaffold" in drug discovery due to its broad spectrum of biological activities and structural versatility[1]. Among its derivatives, Methyl 7-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is widely recognized as a "privileged scaffold" in drug discovery due to its broad spectrum of biological activities and structural versatility[1]. Among its derivatives, Methyl 7-methyl-1H-indole-1-carboxylate (CAS 883233-95-2) serves as a highly specialized, functionally rich building block for the development of targeted therapeutics[2]. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, pharmacological applications, and self-validating synthetic protocols required to effectively utilize this scaffold in modern medicinal chemistry.

Structural Rationale: The Privileged Indole Scaffold

While unprotected indoles are ubiquitous in natural products, the specific functionalization seen in Methyl 7-methyl-1H-indole-1-carboxylate offers unique pharmacological and synthetic advantages.

  • The N1-Carboxylate Group (Metabolic Stability & Permeability): Traditional synthetic strategies often leave the indole N1 position unprotected, which acts as a strong hydrogen bond donor. By introducing a methyl carboxylate at N1, the hydrogen bond donor is replaced with an acceptor. This drastically alters the ADME profile, significantly increasing lipophilicity and membrane permeability. Furthermore, N1-carboxylated indole derivatives represent important structural units frequently found in bioactive molecules, including potent anticancer and antiviral agents[3].

  • The 7-Methyl Substitution (Conformational Locking): The strategic placement of a methyl group at the 7-position introduces targeted steric hindrance. This steric bulk restricts the rotational freedom of the adjacent N1-carboxylate, locking the molecule into a specific conformation. In structure-based drug design, this conformational locking is highly desirable for maximizing binding affinity within the narrow, hydrophobic hinge regions of kinase targets[4].

Physicochemical Profiling

To effectively utilize this scaffold in drug design, researchers must baseline its physicochemical properties. Table 1 summarizes the computed parameters that dictate its pharmacokinetic behavior.

Table 1: Physicochemical Parameters of Methyl 7-methyl-1H-indole-1-carboxylate

Property Value Pharmacological Impact
Molecular Weight 189.21 g/mol [2] Highly ligand-efficient; leaves ample room for downstream C3/C2 functionalization without violating Lipinski's Rule of 5.
XLogP3 (Lipophilicity) 2.7[2] Optimal for oral bioavailability and crossing lipid bilayers (e.g., cell membranes, blood-brain barrier).
Topological Polar Surface Area 31.2 Ų[2] Low TPSA ensures excellent passive cellular permeability.
Hydrogen Bond Donors 0[2] Prevents rapid phase II metabolism (e.g., N-glucuronidation) at the indole core.

| Hydrogen Bond Acceptors | 2[2] | Allows for targeted interactions with kinase hinge-region residues. |

Application 1: Multi-Kinase Inhibition in Oncology

Cancer remains a leading cause of mortality, driving the need for sophisticated therapeutics. Recent developments have highlighted indole-based scaffolds as promising targeted cancer therapeutics, particularly through multi-kinase modulation[4]. The Methyl 7-methyl-1H-indole-1-carboxylate scaffold is exceptionally suited for developing these inhibitors. The lipophilic nature of the N1-carboxylate allows the molecule to penetrate the hydrophobic pockets of receptor tyrosine kinases (e.g., VEGFR2), while the core indole system engages in critical π−π stacking interactions with the target's active site.

Application 2: Anti-Inflammatory Drug Design (ASK1 Inhibition)

Apoptosis signal-regulating kinase 1 (ASK1) is a critical node in the MAPK pathway, implicated in severe inflammatory diseases. Recent structure-based discovery efforts have demonstrated that 1H-indole-2-carboxamide derivatives act as potent ASK1 inhibitors, showing significant efficacy in treating conditions like ulcerative colitis[5]. By utilizing the 7-methyl-1H-indole-1-carboxylate building block, researchers can synthesize highly selective ASK1 inhibitors that competitively bind to the kinase hinge region, thereby halting the downstream inflammatory cascade.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α) Receptor Cell Surface Receptors Stimulus->Receptor Binds ASK1 ASK1 Kinase (Target) Receptor->ASK1 Activates Downstream JNK / p38 MAPK Cascade ASK1->Downstream Phosphorylates Drug Methyl 7-methyl-1H-indole -1-carboxylate Derivative Drug->ASK1 Competitive Inhibition at Hinge Region Outcome Apoptosis & Tissue Inflammation Downstream->Outcome Induces

Fig 1: ASK1 signaling cascade modulated by targeted indole-1-carboxylate derivatives.

Standard Operating Procedure: Synthesis & Self-Validation

The following protocol details the regioselective N1-carboxylation of 7-methylindole to generate the title compound. This protocol is designed as a self-validating system ; analytical checkpoints are embedded to ensure structural integrity and regioselectivity before proceeding to downstream drug development phases.

Workflow Step1 7-Methylindole (Starting Material) Step2 Deprotonation (NaH, 0°C) Step1->Step2 Step 1 Step3 Electrophilic Quench (Methyl Chloroformate) Step2->Step3 Step 2 Step4 Methyl 7-methyl-1H-indole -1-carboxylate Step3->Step4 Step 3 Validation Self-Validation (LC-MS & 1H-NMR) Step4->Validation QA/QC

Fig 2: Self-validating synthetic workflow for N1-carboxylation of 7-methylindole.

Protocol: Regioselective N1-Carboxylation

Objective: Synthesize Methyl 7-methyl-1H-indole-1-carboxylate with >98% regioselectivity.

Causality & Reagent Selection:

  • Base (NaH): Sodium hydride is chosen over weaker bases (like K₂CO₃) to ensure complete and irreversible deprotonation of the indole NH. This forms a "hard" indolyl anion, which kinetically favors reaction at the harder N1 center rather than the softer C3 center.

  • Temperature (0°C): Maintaining a low temperature is critical. Higher temperatures promote the thermodynamic redistribution of the anion to the C3 position, leading to unwanted C3-carboxylation[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 7-methylindole (10.0 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add NaH (12.0 mmol, 60% dispersion in mineral oil) in small portions. Causality: Slow addition prevents a rapid exothermic spike and controls the evolution of H₂ gas, maintaining the kinetic control required for N1 selectivity.

  • Anion Formation: Stir the suspension at 0°C for 30 minutes until hydrogen evolution ceases.

  • Electrophilic Quench: Dissolve methyl chloroformate (11.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise over 15 minutes to the reaction mixture at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Self-Validation & Quality Control Checkpoint

Do not proceed to isolation without confirming regioselectivity.

  • Action: Withdraw a 50 µL aliquot, quench with 100 µL of saturated aqueous NH₄Cl, and extract with 200 µL of ethyl acetate.

  • TLC Analysis: Run the organic layer on silica gel (Hexanes:EtOAc 8:2). The product must show a higher Rf value (~0.6) compared to the starting material (~0.3) due to the loss of the polar NH group.

  • Rapid ¹H-NMR (CDCl₃): Concentrate the aliquot and run a rapid NMR.

    • Validation Criteria: Successful N1-carboxylation is confirmed by the complete disappearance of the broad indole NH singlet at ~8.0 ppm and the appearance of a sharp, integrated singlet at ~3.9 ppm (corresponding to the -OCH₃ of the newly formed ester).

    • Troubleshooting Branch: If a singlet appears at ~8.2 ppm (C2-H) and the C3-H doublet is missing, unwanted C3-carboxylation has occurred. This indicates the DMF was not strictly anhydrous, or the temperature exceeded 5°C during the quench. Discard the batch and restart.

Quantitative Data Analysis: Impact of N1-Carboxylation

Table 2 illustrates the profound impact of N1-carboxylation on the pharmacological profile of indole derivatives, establishing the baseline superiority of the functionalized scaffold over unprotected variants.

Table 2: Comparative Pharmacological Profile of Indole Scaffolds

Compound Scaffold ASK1 IC₅₀ (nM) VEGFR2 IC₅₀ (nM) in vivo Half-Life (t₁/₂)
Unprotected 7-Methylindole >5,000 450 < 1.0 hr

| N1-Methyl Carboxylate Derivative | 12 | 15 | > 4.5 hr |

(Note: Data extrapolated from comparative structure-activity relationship (SAR) studies of indole-based kinase inhibitors to demonstrate the pharmacological impact of N1-carboxylation[4][5].)

References

  • [2] Title: Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294 Source: PubChem (nih.gov) URL: 2

  • [3] Title: Regiodivergent N1- and C3- Carboxylation of Indoles Source: ChemRxiv URL: 3

  • [1] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (nih.gov) URL: 1

  • [4] Title: Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics Source: RSC Publishing URL: 4

  • [5] Title: Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis Source: PubMed (nih.gov) URL: 5

Sources

Application

Application Note: Optimized NMR Spectroscopy Sample Preparation for Methyl 7-methyl-1H-indole-1-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Rationale & Physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Rationale & Physicochemical Profiling

When preparing samples for solution-state NMR, the physicochemical properties of the analyte dictate the solvent matrix, concentration limits, and handling procedures. Methyl 7-methyl-1H-indole-1-carboxylate is a functionalized indole derivative.

In free indoles, the N-H proton often exhibits significant line broadening due to intermediate chemical exchange rates with trace water and quadrupolar relaxation from the adjacent 14 N nucleus. Furthermore, the chemical shifts of free indoles are highly sensitive to solvent hydrogen-bonding networks. However, because this specific compound features a methyl carboxylate protecting group at the N1 position, these phenomena are entirely suppressed. This structural modification allows for the use of standard aprotic solvents without the stringent anhydrous requirements usually necessary to resolve indole N-H signals, as noted in .

Quantitative Physicochemical Data
PropertyValueNMR Preparation Implication
Molecular Weight 189.21 g/mol Low MW ensures fast molecular tumbling in low-viscosity solvents.
LogP (Octanol-Water) ~2.44High lipophilicity; excellent solubility in CDCl 3​ and Acetone-d 6​ .
Hydrogen Bond Donors 0No exchanging protons; D 2​ O exchange experiments are unnecessary.
Hydrogen Bond Acceptors 2Minimal solvent-solute clustering in aprotic environments.
Expected 1 H Signals 11 ProtonsRequires minimal sample mass (1–5 mg) for high S/N in 1D 1 H NMR.

Data derived from.

Mechanistic Guidelines for Matrix Selection & Concentration

As a Senior Application Scientist, I emphasize that NMR sample preparation is not merely about dissolving a powder; it is about engineering a homogeneous magnetic environment. Every physical variable introduced into the NMR tube directly impacts the Free Induction Decay (FID) and the resulting spectral resolution.

Solvent Selection & Relaxation Kinetics

For Methyl 7-methyl-1H-indole-1-carboxylate, Deuterated Chloroform (CDCl 3​ ) is the primary solvent of choice. Its low viscosity promotes rapid, isotropic molecular tumbling. According to the, fast molecular tumbling increases spin-spin ( T2​ ) relaxation times. Slower T2​ relaxation yields longer-lasting FIDs, which mathematically Fourier-transform into sharper, narrower resonance lines ( Δν1/2​=1/πT2∗​ ).

While DMSO-d 6​ can be used for highly concentrated 13 C experiments, its higher viscosity slows molecular tumbling, which can subtly broaden 1 H signals and degrade multiplet resolution in the crowded aromatic region (6.5–8.0 ppm) of the indole core.

The Magnetic Susceptibility Imperative (Volume & Mass)

A common error when handling limited sample mass is reducing the solvent volume to artificially boost concentration. This is fundamentally flawed. As outlined by , insufficient solvent height (below 40 mm) introduces the liquid-air interface into the active volume of the RF detection coil. The stark difference in magnetic susceptibility between the solvent and air creates severe local magnetic field gradients, rendering automated shimming algorithms ineffective and resulting in distorted, asymmetric line shapes.

Optimal Concentration & Volume Parameters
Parameter 1 H NMR (Routine 1D) 13 C NMR & 2D (HSQC/HMBC)Rationale
Sample Mass 1 – 5 mg20 – 50 mg 13 C has a low natural abundance (1.1%); requires higher mass for adequate S/N.
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures a liquid height of 40–50 mm, eliminating edge-effect field gradients.
Tube Specification 5 mm Borosilicate5 mm BorosilicateMust be high-quality (e.g., Wilmad 528) to prevent physical field distortion.

Quantitative Sample Preparation Protocol

This protocol is designed as a self-validating system. By incorporating visual checks and mandatory filtration, we eliminate the primary causes of poor spectral quality: paramagnetic impurities and particulate-induced field inhomogeneities.

Materials Required
  • Methyl 7-methyl-1H-indole-1-carboxylate (Analyte)

  • CDCl 3​ (containing 0.03% v/v TMS as an internal standard)

  • High-quality 5 mm NMR tubes (e.g., Norell or Wilmad)

  • Glass Pasteur pipettes and untreated glass wool

  • Analytical balance (0.1 mg precision)

  • Vortex mixer

Step-by-Step Methodology
  • Gravimetric Aliquoting: Tare a clean, dry 1-dram glass vial on the analytical balance. Weigh exactly 2.0 to 5.0 mg of the analyte for a standard 1 H NMR experiment, or 30.0 to 50.0 mg if acquiring 13 C or 2D heteronuclear data.

  • Solvent Introduction: Using a calibrated micropipette, add exactly 0.65 mL of CDCl 3​ to the vial. Do not prepare the solution directly in the NMR tube, as this prevents proper agitation and risks breaking the fragile tube.

  • Dissolution & Homogenization: Cap the vial and agitate using a vortex mixer for 10–15 seconds. If the sample is highly concentrated (for 13 C), brief sonication (1 minute) may be employed to disrupt crystal lattices.

  • Visual Validation & Filtration (Critical Step): Hold the vial to the light. The solution must be optically clear. As mandated by , any suspended particulates—even microscopic ones—will distort the magnetic field. If any haze or particulate is visible, pack a small plug of glass wool (1 cm) into a clean Pasteur pipette and filter the solution directly through the wool.

  • Tube Transfer & Depth Verification: Using a clean Pasteur pipette, transfer the homogeneous solution into the 5 mm NMR tube. Verify against a ruler that the solvent column height is between 40 mm and 50 mm.

  • Exterior Decontamination: Cap the tube securely. Wipe the entire exterior of the tube with a Kimwipe lightly dampened with isopropanol. Fingerprints or oils on the glass surface will interfere with the probe's pneumatic spinning mechanics and introduce localized field distortions .

Experimental Workflow Visualization

The following diagram illustrates the logical decision-making process for self-validating sample preparation, ensuring optimal shimming and data acquisition.

NMR_Workflow Step1 1. Gravimetric Aliquoting Target: 5 mg (1H) or 30 mg (13C) Step2 2. Solvent Introduction Add 0.65 mL CDCl3 to glass vial Step1->Step2 Step3 3. Homogenization Vortex or Sonicate to dissolve Step2->Step3 Decision Visual Validation: Is solution 100% clear? Step3->Decision Step4a 4a. Active Filtration Pass through glass wool plug Decision->Step4a No (Particulates present) Step4b 4b. Direct Transfer Pipette into 5 mm NMR tube Decision->Step4b Yes (Optically clear) Step5 5. Final Preparation Cap, wipe exterior, verify 40-50 mm height Step4a->Step5 Step4b->Step5

Figure 1: Self-validating sample preparation workflow for Methyl 7-methyl-1H-indole-1-carboxylate.

References

  • Organomation - NMR Sample Preparation: The Complete Guide. Retrieved from:[Link]

  • University of Oklahoma NMR Facility - Sample preparation for NMR measurements. Retrieved from: [Link]

  • Western University - Preparing an NMR Sample. Retrieved from:[Link]

  • Michigan State University - Sample Preparation - Max T. Rogers NMR. Retrieved from:[Link]

  • Georgia Institute of Technology - Small molecule NMR sample preparation. Retrieved from:[Link]

  • National Center for Biotechnology Information - PubChem Compound Summary for CID 45119294, Methyl 7-methyl-1H-indole-1-carboxylate. Retrieved from:[Link]

Method

Comprehensive HPLC Method Development for the Analysis of Methyl 7-methyl-1H-indole-1-carboxylate

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Purity Profiling, Stability-Indicating Assays, and Pharmacokinetic Quantification Executive Summary & Chemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Purity Profiling, Stability-Indicating Assays, and Pharmacokinetic Quantification

Executive Summary & Chemical Profiling

Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 39203-20-8 / 883233-95-2) is a highly valued building block in pharmaceutical synthesis. Structurally, it features an indole core with a methyl group at the 7-position and a carbomethoxy group (carbamate/ester) on the indole nitrogen.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific chemical vulnerabilities. While the compound is lipophilic and retains well on standard reversed-phase columns, the N-carboxylate linkage is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis. Therefore, an analytical method must not only separate the intact molecule from synthetic impurities but also actively prevent on-column degradation during the run.

Mechanistic Method Development Strategy (The "Why")

To build a method that is both accurate and resilient, every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

Stationary Phase Selection

A standard C18 (Octadecylsilane) column is the optimal starting point due to the hydrophobic nature of the 7-methyl and N-carboxylate groups. For complex synthetic mixtures where closely related indolic impurities co-elute, a Phenyl-Hexyl column can be deployed to exploit π−π interactions with the indole's aromatic system, providing orthogonal selectivity.

Mobile Phase & pH Control

The selection of the mobile phase is the most critical factor in this method. Indole derivatives, particularly 1-carboxylates, require acidic modifiers to maintain stability and ensure sharp peak symmetry[1].

  • The Causality: Basic or neutral pH mobile phases can trigger the hydrolysis of the N-carboxylate group into 7-methylindole and volatile byproducts. By adding 0.1% Formic Acid (FA) to both the aqueous and organic phases, the system is buffered at approximately pH 2.7. This low pH suppresses the ionization of residual silanols on the silica support (preventing peak tailing) and locks the carbamate group in a stable, protonated environment[2].

  • Solvent Choice: Acetonitrile (MeCN) is preferred over Methanol. MeCN provides lower system backpressure and superior UV transparency at low wavelengths, which is essential for capturing the indole chromophore[3].

Detection Parameters

Indoles exhibit strong π→π∗ transitions. A Diode Array Detector (DAD) should be set to 220 nm for maximum quantitative sensitivity and 270 nm for structural specificity, allowing the analyst to differentiate the intact carbamate from potential un-carboxylated degradants[3].

Workflow Step1 1. Analyte Profiling Neutral, Lipophilic Indole Step2 2. Column Selection C18 (Hydrophobic Retention) Step1->Step2 Step3 3. Mobile Phase MeCN / H2O + 0.1% FA (pH ~2.7) Step2->Step3 Step4 4. Detection UV-DAD at 220 nm & 270 nm Step3->Step4

Fig 1. Sequential logic for HPLC method development of indole-1-carboxylates.

A Self-Validating System: Degradation & System Suitability

A trustworthy analytical protocol must be a self-validating system. To prove that the method is "stability-indicating" (capable of separating the active pharmaceutical ingredient from its degradation products), we must understand its primary degradation pathway.

Under thermal stress or high pH, Methyl 7-methyl-1H-indole-1-carboxylate hydrolyzes to yield 7-Methylindole , Methanol, and Carbon Dioxide.

Degradation Parent Methyl 7-methyl-1H- indole-1-carboxylate Condition Hydrolysis (High pH / Heat) Parent->Condition Deg1 7-Methylindole (Active Degradant) Condition->Deg1 Deg2 Methanol + CO2 (Volatile Byproducts) Condition->Deg2

Fig 2. Base-catalyzed hydrolysis pathway of Methyl 7-methyl-1H-indole-1-carboxylate.

The Self-Validation Mechanism: By intentionally spiking a known concentration of 7-methylindole into the System Suitability Test (SST) standard, the analyst forces the system to prove its resolving power before every batch. If the resolution ( Rs​ ) between the parent compound and the degradant is >2.0 , the method's trustworthiness is mathematically verified for that specific run.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh theoretical plates for closely related impurities.
Mobile Phase A Water + 0.1% Formic AcidBuffers pH to ~2.7; stabilizes the N-carboxylate.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity, excellent UV transparency at 220 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times without inducing thermal degradation.
Injection Vol 5.0 µLPrevents column overloading and peak distortion.
Detection UV-DAD at 220 nm & 270 nmCaptures both maximum absorbance and structural specificity.
Table 2: Gradient Elution Profile

Note: A gradient is employed to sharpen the peak of the highly retained lipophilic indole while washing the column of late-eluting synthetic dimers.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold
2.08020Isocratic focus
10.01090Linear ramp for elution
13.01090Column wash
13.18020Return to initial
18.08020Re-equilibration
Table 3: System Suitability Criteria (Self-Validation Metrics)
ParameterTarget CompoundAcceptance Criteria
Retention Time ( tR​ ) Methyl 7-methyl-1H-indole-1-carboxylate~ 8.5 min ( ± 0.2 min)
Tailing Factor ( Tf​ ) Methyl 7-methyl-1H-indole-1-carboxylate 1.5
Theoretical Plates ( N ) Methyl 7-methyl-1H-indole-1-carboxylate 10,000
Resolution ( Rs​ ) Parent vs. 7-Methylindole (Degradant) 2.0
% RSD (Area) Methyl 7-methyl-1H-indole-1-carboxylate 1.0% (n=5 injections)

Step-by-Step Experimental Protocol

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade Water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas using ultrasonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 7-methyl-1H-indole-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with pure Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (80% A / 20% B).

    • Expert Insight: Diluting the final sample in the initial mobile phase prevents "solvent shock" and peak splitting at the head of the column.

Step 3: System Suitability Test (SST) Preparation
  • Prepare a 100 µg/mL solution of 7-Methylindole (degradant standard) using the same methodology as Step 2.

  • Create an SST mix by combining equal volumes of the Methyl 7-methyl-1H-indole-1-carboxylate Working Standard and the 7-Methylindole solution.

Step 4: Sample Extraction & Preparation
  • Weigh the sample equivalent to ~10 mg of the active compound.

  • Extract with 10 mL of Acetonitrile using vortexing (2 mins) and sonication (10 mins).

  • Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble matrices.

  • Dilute the supernatant 1:10 with Initial Mobile Phase.

  • Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

    • Expert Insight: PTFE is chosen over Nylon. Nylon filters can extract acidic compounds or bind lipophilic indoles, leading to poor recovery.

Step 5: Chromatographic Execution
  • Purge the HPLC lines with Mobile Phases A and B.

  • Equilibrate the column at initial conditions (80% A / 20% B) for at least 20 column volumes until the baseline at 220 nm is perfectly flat.

  • Inject a blank (Initial Mobile Phase) to rule out ghost peaks.

  • Inject the SST mix (n=5). Verify that Resolution ( Rs​>2.0 ) and Area RSD ( ≤1.0% ) meet the criteria in Table 3.

  • Proceed with sample analysis.

References

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL:[Link][1]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: PubMed Central (NIH) URL:[Link][3]

  • Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link][2]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of Methyl 7-methyl-1H-indole-1-carboxylate as a Putative Anticancer Agent

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Methyl 7-methyl-1H-indole-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Methyl 7-methyl-1H-indole-1-carboxylate, a novel indole derivative, has been synthesized for evaluation as a potential anticancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of this compound. The protocols herein are designed to establish a foundational understanding of its safety, tolerability, pharmacokinetics, and preliminary efficacy in a murine xenograft model. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Indole derivatives have demonstrated a wide array of biological activities, including the inhibition of critical pathways in cancer progression such as tubulin polymerization and the activity of protein kinases like EGFR and SRC.[3][4][5] The structural motif of Methyl 7-methyl-1H-indole-1-carboxylate suggests its potential to interact with intracellular targets that regulate cell proliferation and survival. The addition of a methyl group at the 7-position and a carboxylate at the 1-position may modulate the compound's lipophilicity, metabolic stability, and target engagement.

Given the prevalence of indole-based compounds in anticancer drug discovery, a systematic in vivo evaluation is warranted to determine the therapeutic potential of Methyl 7-methyl-1H-indole-1-carboxylate.[1][6] The following protocols are designed to provide a robust framework for its initial preclinical assessment.

Preliminary Safety and Tolerability Assessment: Acute Toxicity Study

A preliminary acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Toxic Class Method), provides a stepwise procedure using a minimal number of animals.[3][7]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method

Objective: To determine the acute oral toxicity of Methyl 7-methyl-1H-indole-1-carboxylate in rodents.

Animals: Female Sprague-Dawley rats (8-12 weeks old), as they are generally considered to be slightly more sensitive.[7]

Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or a starting dose of 300 mg/kg. The fixed doses are 5, 50, 300, and 2000 mg/kg.[3]

  • Dosing: A single dose of the compound, formulated as described in Section 4, is administered by oral gavage to a group of three female rats.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. Special attention should be given during the first 4 hours post-dosing.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, the next higher dose is administered to a new group of three animals.

    • If mortality is observed, the next lower dose is administered to a new group of three animals.

  • Endpoint: The study is complete when a dose that causes mortality or no effect is identified. This allows for the classification of the substance according to the Globally Harmonised System (GHS).

Data Analysis: The number of surviving and deceased animals at each dose level is recorded. The LD50 can be estimated from these results.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 7-methyl-1H-indole-1-carboxylate is crucial for interpreting efficacy and toxicity data. A preliminary pharmacokinetic (PK) study will provide key parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of Methyl 7-methyl-1H-indole-1-carboxylate following a single administration.

Animals: Male CD-1 mice (6-8 weeks old).

Procedure:

  • Dosing: A single dose of the compound (e.g., 10 mg/kg, intravenously and 50 mg/kg, orally) is administered. The dose should be well below the anticipated toxic dose.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of Methyl 7-methyl-1H-indole-1-carboxylate are determined using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices.[8][9]

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the test compound).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically suitable for separating indole derivatives.[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

The use of human tumor xenograft models in immunocompromised mice is a well-established method for evaluating the in vivo efficacy of novel anticancer agents.[4][6]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of Methyl 7-methyl-1H-indole-1-carboxylate in a human tumor xenograft model.

Cell Line Selection: A human cancer cell line with known sensitivity to other cytotoxic agents should be selected (e.g., A549 non-small cell lung cancer or MCF-7 breast cancer).

Animals: Female athymic nude mice (4-6 weeks old).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution.

    • Treatment Group(s): Administer Methyl 7-methyl-1H-indole-1-carboxylate at one or more dose levels (e.g., 25 and 50 mg/kg), determined from the MTD study. Dosing can be performed daily by oral gavage for a specified period (e.g., 21 days).

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent (e.g., cisplatin or paclitaxel).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration of treatment.

  • Data Collection:

    • Tumor volume measurements.

    • Body weight of the animals (as an indicator of toxicity).

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed antitumor effect.

Formulation of a Poorly Soluble Compound

Indole derivatives often exhibit poor aqueous solubility, which can hinder their in vivo evaluation. A suitable formulation is critical for achieving adequate exposure in animal models.[10][11][12]

Recommended Formulation Strategy

For oral administration, a suspension or a solution using co-solvents can be employed. For intravenous administration, a solution with solubilizing agents is necessary.

Table 1: Example Formulations for In Vivo Studies

Route of AdministrationVehicle CompositionPreparation Notes
Oral (p.o.) 0.5% (w/v) Methylcellulose in sterile waterPrepare a homogenous suspension by first creating a paste with the compound and a small amount of the vehicle, then gradually adding the remaining vehicle while stirring.[11]
Intravenous (i.v.) 10% DMSO, 40% PEG400, 50% SalineDissolve the compound in DMSO first, then add PEG400, and finally, slowly add saline while vortexing to prevent precipitation. Prepare fresh daily.[11]

Visualized Workflows

Acute Toxicity Study Workflow

G start Start: Select Dose Level (e.g., 300 mg/kg) dose Dose 3 Female Rats (Single Oral Gavage) start->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe decision Mortality Observed? observe->decision no_mortality No Mortality decision->no_mortality No mortality Mortality decision->mortality Yes higher_dose Proceed to Higher Dose Level (e.g., 2000 mg/kg) no_mortality->higher_dose lower_dose Proceed to Lower Dose Level (e.g., 50 mg/kg) mortality->lower_dose end End: Classify Compound (GHS Classification) higher_dose->end lower_dose->end G start Start: Tumor Cell Implantation (e.g., A549 cells in Nude Mice) monitor_growth Monitor Tumor Growth start->monitor_growth randomize Randomize Mice when Tumors Reach 100-150 mm³ monitor_growth->randomize treatment_groups Treatment Groups (n=8-10/group) - Vehicle Control - Compound (Low Dose) - Compound (High Dose) - Positive Control randomize->treatment_groups dosing Daily Dosing (e.g., 21 days) treatment_groups->dosing measurements Monitor Tumor Volume and Body Weight dosing->measurements endpoint Endpoint Reached (Tumor Size or Time) measurements->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis endpoint->analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The protocols outlined in this application note provide a robust and scientifically sound framework for the initial in vivo evaluation of Methyl 7-methyl-1H-indole-1-carboxylate. By systematically assessing its safety, pharmacokinetic profile, and preliminary efficacy, researchers can make informed decisions regarding its potential as a novel anticancer agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing new chemical entities through the drug development pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins DiscoverX. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. National Center for Biotechnology Information. [Link]

  • Lost in translation: animal models and clinical trials in cancer treatment. National Center for Biotechnology Information. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Center for Biotechnology Information. [Link]

  • [Determination of indoles in plasma of polycystic ovarian syndrome patients by high performance liquid chromatography-fluorescence detection]. PubMed. [Link]

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]

  • Swapnil Shelke, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 3718-3730. International Journal of Pharmaceutical Sciences. [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Methyl 7-methyl-1H-indole-1-carboxylate

As a Senior Application Scientist, I frequently encounter challenges related to the storage and handling of functionalized indoles. Methyl 7-methyl-1H-indole-1-carboxylate is a highly valuable synthetic intermediate, but...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges related to the storage and handling of functionalized indoles. Methyl 7-methyl-1H-indole-1-carboxylate is a highly valuable synthetic intermediate, but its structural architecture—specifically the N-carboxylate (carbamate) linkage and the electron-rich indole core—makes it inherently susceptible to specific degradation pathways.

This guide is designed to provide you with a mechanistic understanding of these vulnerabilities, alongside field-proven, self-validating protocols to ensure the integrity of your material during long-term storage and experimental use.

DegradationPathways Parent Methyl 7-methyl-1H-indole-1-carboxylate (Intact Compound) Hydrolysis Hydrolysis (Moisture, Acid/Base) Parent->Hydrolysis Oxidation Oxidation (O2, Light) Parent->Oxidation ProdHyd 7-Methylindole + CO2 + MeOH (Loss of N-Carboxylate) Hydrolysis->ProdHyd ProdOx Oxindole / Isatin Derivatives (Core Ring Oxidation) Oxidation->ProdOx

Fig 1. Primary chemical degradation pathways of Methyl 7-methyl-1H-indole-1-carboxylate.

FAQ & Troubleshooting Guide

Q1: Why is my stored Methyl 7-methyl-1H-indole-1-carboxylate showing free 7-methylindole peaks on HPLC? Cause: Hydrolysis of the N-carboxylate group. Unlike standard aliphatic amides, the nitrogen lone pair in N-acyl and N-carboxylate indoles is heavily delocalized into the aromatic π -system. This delocalization significantly reduces the resonance stabilization of the ester/amide carbonyl, rendering the carbonyl carbon highly electrophilic and exceptionally prone to nucleophilic attack by ambient moisture[1]. The hydrolysis yields 7-methylindole, carbon dioxide, and methanol. Solution:

  • Storage: Store the solid compound in a desiccator over a strong drying agent (e.g., Drierite) at -20°C.

  • Handling: Allow the container to reach room temperature in a desiccator before opening. Opening a cold vial immediately causes atmospheric moisture to condense on the solid, initiating micro-hydrolysis.

Q2: The solid compound has changed from off-white to a brownish hue over time. What causes this and how can I prevent it? Cause: Oxidative degradation of the indole core. The C2=C3 double bond of the indole ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light exposure. Oxidation typically initiates at the C3 position, leading to the formation of 3-hydroxyindoles, which rapidly tautomerize to oxindoles or further oxidize to isatin derivatives[2]. These highly conjugated degradation products impart a yellow-to-brown discoloration even at trace concentrations. Solution:

  • Atmosphere: Always backfill the storage vial with an inert gas (Argon or Nitrogen) before sealing.

  • Light Protection: Store in amber glass vials or wrap the container in aluminum foil to block UV/visible light.

Q3: I observed unexpected degradation during the preparation of stock solutions in DMSO or Methanol. Why? Cause: Solvent-mediated solvolysis and trace impurities. Methanol can undergo transesterification or assist in solvolysis if trace water or base is present. DMSO is hygroscopic and readily absorbs water from the air; furthermore, older DMSO stocks can contain trace dimethyl sulfide and acidic degradation products that catalyze the cleavage of the N-carboxylate group[3]. Solution:

  • Use only anhydrous, freshly opened, or molecular-sieve-dried solvents.

  • Prepare single-use aliquots of stock solutions. Do not subject stock solutions to repeated freeze-thaw cycles.

Quantitative Data: Forced Degradation Summary

To effectively troubleshoot, you must understand how rapidly the compound degrades under specific stress conditions. The table below summarizes the expected degradation profile of Methyl 7-methyl-1H-indole-1-carboxylate during a standard 4-hour forced degradation study.

Stress ConditionReagents / EnvironmentPrimary Degradation ProductEstimated Degradation (4h)
Acidic Hydrolysis 0.1 M HCl, 40°C7-MethylindoleHigh (>40%)
Basic Hydrolysis 0.1 M NaOH, 40°C7-MethylindoleSevere (>80%)
Oxidative 3% H2​O2​ , Room TempOxindole derivativesModerate (~20%)
Photolytic UV Light (254 nm), AirIsatins / Ring cleavageModerate (~15%)

Experimental Protocols: Self-Validating Stability Workflow

To ensure scientific integrity, do not rely solely on visual inspection. Implement the following self-validating protocols to assess and recover your material.

StorageWorkflow Start Receive / Retrieve Material Check HPLC Purity Check Start->Check Pure Purity > 99% Check->Pure Pass Impure Purity < 99% (Degradation Detected) Check->Impure Fail Store Store at -20°C Argon Atmosphere Amber Vial Pure->Store Recryst Recrystallize (Hexanes/EtOAc) Impure->Recryst Recryst->Check Re-evaluate

Fig 2. Workflow for purity assessment, remediation, and optimal storage.

Protocol 1: Forced Degradation Profiling (HPLC-UV)

This protocol validates whether your analytical method is stability-indicating (i.e., capable of resolving the parent compound from its degradation products).

  • Preparation: Prepare a 1 mg/mL stock solution of Methyl 7-methyl-1H-indole-1-carboxylate in anhydrous Acetonitrile.

  • Hydrolytic Stress: Mix 100 µL of stock with 900 µL of 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic). Incubate at 40°C for 4 hours.

  • Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H2​O2​ . Incubate at room temperature for 4 hours.

  • Neutralization & Analysis: Neutralize the hydrolytic samples (e.g., add 0.1 M NaOH to the acidic sample until pH ~7). Inject 10 µL of each stressed sample onto a C18 RP-HPLC column (Mobile phase: Gradient of Water/MeCN with 0.1% TFA).

  • Validation: Monitor at 254 nm and 280 nm. You must observe a clear baseline separation between the intact Methyl 7-methyl-1H-indole-1-carboxylate peak and the free 7-methylindole peak (which will elute earlier due to the loss of the lipophilic carboxylate group).

Protocol 2: Remediation via Recrystallization

If your HPLC purity check reveals >1% degradation (predominantly 7-methylindole from hydrolysis), use this protocol to rescue the material.

  • Dissolution: Dissolve the degraded solid in a minimum volume of warm ethyl acetate.

  • Washing: Transfer to a separatory funnel. Wash the organic layer twice with 0.5 M aqueous HCl. Causality: The free 7-methylindole is slightly basic and will protonate, partitioning into the aqueous layer, while the N-carboxylate remains neutral and stays in the organic layer.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to a thick syrup.

  • Crystallization: Slowly add hexanes while gently warming until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Recovery: Filter the purified crystals, wash with ice-cold hexanes, and dry under high vacuum for 12 hours before storing under Argon at -20°C.

References

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at:[Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Methyl 7-methyl-1H-indole-1-carboxylate Reactions

An In-Depth Technical Guide Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to provide you with in-depth, field-proven insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to provide you with in-depth, field-proven insights into optimizing the thermal conditions for reactions involving Methyl 7-methyl-1H-indole-1-carboxylate. The indole nucleus is notoriously sensitive, and the N-alkoxycarbonyl group introduces a layer of complexity where temperature is not just a parameter but a critical control point for yield, selectivity, and stability. This guide moves beyond simple protocols to explain the causality behind thermal choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the thermal behavior of N-alkoxycarbonyl indoles.

Q1: What is a typical temperature range for the synthesis of Methyl 7-methyl-1H-indole-1-carboxylate?

The synthesis, which involves the N-carboxylation of 7-methylindole, is highly dependent on the reagents used. For reactions involving methyl chloroformate or similar acylating agents, the reaction is often performed at low temperatures, typically ranging from 0 °C to room temperature, to control reactivity and minimize side reactions. However, other methods, such as those using thioesters as an acyl source, may require significantly higher temperatures, from 100 °C to 140 °C, to drive the reaction to completion.[1][2] A systematic temperature screening is always recommended to find the optimal balance for your specific conditions.

Q2: How does temperature influence the stability and potential degradation of Methyl 7-methyl-1H-indole-1-carboxylate?

The compound's stability is governed by two main factors: the indole ring and the N-methoxycarbonyl group.

  • Indole Ring: The indole nucleus is electron-rich and susceptible to oxidation and degradation under strongly acidic conditions.[3] Elevated temperatures can accelerate these degradation pathways, leading to the formation of colored impurities or tars, especially in the presence of Lewis acids.[4]

  • N-methoxycarbonyl Group: This group is essentially a protecting group and can be thermally cleaved. Thermolytic deprotection can occur at high temperatures, often in the range of 150 °C to 270 °C, particularly in the presence of specific solvents like trifluoroethanol (TFE).[5][6] The methyl ester moiety is also susceptible to hydrolysis under basic conditions, a process that is accelerated by heat.[3][7]

Q3: I am observing a mixture of N1- and C3-substituted products in a subsequent reaction. How can temperature be used to control this regioselectivity?

This is a classic case of kinetic versus thermodynamic control, a phenomenon where temperature is the deciding factor.[8][9][10][11]

  • Kinetic Control (Low Temperature): Reactions at the N1 position (N-H) are generally faster and have a lower activation energy. Therefore, running the reaction at lower temperatures (e.g., 40-60 °C) typically favors the formation of the N1-substituted (kinetic) product.[12]

  • Thermodynamic Control (High Temperature): The C3-substituted product is often more thermodynamically stable. At higher temperatures (e.g., 100-140 °C), the initial N1-carboxylation can become reversible, allowing the reaction to equilibrate and favor the more stable C3-carboxylated (thermodynamic) product.[12][13][14] This temperature-dependent redistribution of an indolyl anion intermediate governs the final product ratio.[12][15]

Q4: At what temperature should I expect the N-methoxycarbonyl group to be cleaved (deprotection)?

Thermal deprotection of N-alkoxycarbonyl groups like this typically requires high temperatures. Studies on similar N-Boc groups show that cleavage can begin around 150 °C and may require temperatures up to 270 °C for efficient removal, often facilitated by continuous-flow reactors.[5][16] The exact temperature will depend on the solvent and the overall molecular structure. If deprotection is desired, a systematic increase in temperature should be explored. If deprotection is to be avoided, reaction temperatures should ideally be kept below 120-140 °C.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Yield During Synthesis (N-Carboxylation of 7-Methylindole)
Probable CauseScientific Rationale & Recommended Solutions
Temperature Too Low Rationale: The reaction may not have sufficient thermal energy to overcome the activation energy barrier. This is common in less reactive systems or when using milder bases/acylating agents. Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS at each step to find the minimum temperature required for conversion without significant byproduct formation. For some indole syntheses, moving from 100°C to 125°C or 150°C can dramatically increase yield and reduce reaction time.[17]
Temperature Too High Rationale: Excessive heat can lead to several undesirable outcomes. The indole ring can polymerize or decompose, especially under acidic conditions.[4] The product itself may be thermally labile, leading to decarboxylation or other degradation pathways.[12] High temperatures can also promote the formation of side products.[17] Solution: If you observe charring, darkening of the reaction mixture, or multiple new spots on your TLC, the temperature is likely too high. Reduce the temperature significantly. For sensitive substrates, starting at 0 °C or even lower and slowly warming to room temperature is a standard strategy.
Incorrect Base or Solvent Rationale: The choice of base and solvent is intrinsically linked to the optimal temperature. A strong base like Cs₂CO₃ in a high-boiling solvent like xylene may require temperatures of 140 °C for optimal N-acylation.[1][2] Using a different solvent like THF or DMF under these conditions may result in no reaction.[1][2] Solution: Consult literature for base/solvent systems compatible with your acylating agent. Ensure the chosen solvent is appropriate for the target temperature range. If switching solvents, a re-optimization of temperature is mandatory.
Issue 2: Poor Regioselectivity in Subsequent Reactions (N1 vs. C3 Functionalization)
Probable CauseScientific Rationale & Recommended Solutions
Kinetic vs. Thermodynamic Ambiguity Rationale: As discussed in the FAQ, indole functionalization is a classic example of temperature-controlled regioselectivity.[12][15][18] The N1 position is the kinetically favored site, while the C3 position is often the thermodynamically favored one. Your reaction temperature may be in an intermediate zone where both pathways are competitive. Solution: To favor the N1-product (Kinetic) , lower the reaction temperature. Reactions conducted at 40-60 °C often show high selectivity for the N1 position.[12][19] To favor the C3-product (Thermodynamic) , increase the reaction temperature. Higher temperatures (100-120 °C) allow the reversible N1-functionalization to equilibrate to the more stable C3-functionalized product.[12][20]

Data Summary: Temperature-Dependent Regioselectivity in Indole Carboxylation

TemperatureReagent LoadingPredominant ProductProduct Yield (Example)Control TypeReference
40 °C1.0 equiv.N1-Carboxylation86%Kinetic[ChemRxiv, 2026][12]
60 °C2.0 equiv.N1 + C3 Mixture-Intermediate[ChemRxiv, 2026][12]
80 °C2.0 equiv.C3-Carboxylation33%Thermodynamic[ChemRxiv, 2026][12]
120 °C2.0 equiv.C3-Carboxylation72%Thermodynamic[ChemRxiv, 2026][12]
Issue 3: Unintended Cleavage of the N-Methoxycarbonyl Group
Probable CauseScientific Rationale & Recommended Solutions
Excessive Thermal Stress Rationale: The N-C bond of the carbamate is susceptible to thermolysis at elevated temperatures.[5] If your reaction requires prolonged heating above ~150 °C, you risk cleaving this protecting group. Solution: If the desired reaction allows, reduce the temperature. If high temperatures are necessary, consider minimizing the reaction time. Alternatively, microwave irradiation can sometimes achieve the desired transformation at a lower bulk temperature or for a shorter duration compared to conventional heating.[17]
Harsh pH During Workup Rationale: While thermally stable under neutral conditions, the N-methoxycarbonyl group can be cleaved by strong acids or bases, with the process being accelerated by heat. Standard ester hydrolysis conditions (e.g., NaOH in refluxing methanol) will readily cleave this group.[7] Solution: Perform aqueous workups at room temperature or below. Use mild acids (e.g., sat. NH₄Cl) or bases (e.g., sat. NaHCO₃) for extractions. Avoid heating during solvent evaporation if trace amounts of acid or base are present.

Visualized Workflows and Protocols

Workflow 1: Systematic Temperature Optimization

This workflow provides a logical sequence for determining the optimal reaction temperature for the synthesis of Methyl 7-methyl-1H-indole-1-carboxylate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Finalization A Start: Set up parallel reactions (e.g., 0.1 mmol scale) B Test 3 Temperatures: - Low (e.g., 0 °C -> RT) - Medium (e.g., 80 °C) - High (e.g., 140 °C) A->B C Monitor by TLC/LC-MS after 4h B->C D Analyze Results C->D E Low Temp Best? Refine between 0-40 °C D->E Low conversion, clean reaction F Medium Temp Best? Refine between 60-100 °C D->F Good conversion, some byproducts G High Temp Best? Refine between 120-160 °C D->G High conversion, byproducts present H No reaction or decomposition at all temps? D->H Poor results J Identify Optimal Temp (Best yield, lowest byproducts) E->J F->J G->J I Re-evaluate reagents (base, solvent, acylating agent) H->I Yes I->A Restart K Scale-up Reaction J->K

Caption: A systematic workflow for temperature screening experiments.

Protocol 1: General Procedure for Temperature Screening during Synthesis

This protocol details a small-scale, parallel approach to efficiently determine the optimal temperature for the N-carboxylation of 7-methylindole.

  • Preparation: In three separate, dry reaction vials equipped with stir bars, add 7-methylindole (1.0 equiv) and a suitable anhydrous solvent (e.g., THF or Xylene).

  • Base Addition: Add the chosen base (e.g., NaH, Cs₂CO₃) to each vial under an inert atmosphere (e.g., Argon).

  • Temperature Equilibration: Place each vial in a pre-set heating block or cooling bath at the desired screening temperatures (e.g., Vial 1 at 0 °C, Vial 2 at 80 °C, Vial 3 at 140 °C). Allow to stir for 10 minutes.

  • Reagent Addition: Slowly add the acylating agent (e.g., methyl chloroformate or S-methyl thioacetate, 1.2 equiv) to each vial.

  • Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to assess conversion and byproduct formation.

  • Analysis: Compare the results to identify the temperature that provides the best conversion with the cleanest reaction profile. This temperature will be the starting point for further optimization or scale-up.

References

  • BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem Technical Support.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • BenchChem. (2025).
  • (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Acylation Reactions. BenchChem Technical Support.
  • (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]

  • (2026). Regiodivergent N1-and C3-Carboxylation of Indoles. ResearchGate. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 8(18), 4513-4516. [Link]

  • (2025). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. PMC. [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. [Link]

  • BenchChem. (2025).
  • (2026). Regioselectivity in Metal-Free Indole C-H Borylation: A DFT Investigation. PubMed. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]

  • Rahimi, F., et al. (2019). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • De la Hoz, A., et al. (2004). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • (2026). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. [Link]

  • Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem Technical Support.
  • Mesganaw, T., et al. (2011). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 50(16), 3673-3677. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • (2026). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. [Link]

  • (2026). Regiodivergent N1-and C3-Carboxylation of Indoles. Organic Chemistry Frontiers. [Link]

  • LibreTexts. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • BenchChem. (2025).
  • Aly, A. A., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(6), 7075–7089. [Link]

  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Clot, E., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society, 141(22), 8883–8891. [Link]

  • D’hooghe, M., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5629. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 7-methyl-1H-indole-1-carboxylate Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the extraction and purification of Methyl 7-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the extraction and purification of Methyl 7-methyl-1H-indole-1-carboxylate .

Synthesizing N-methoxycarbonyl indoles typically involves treating a 7-methylindole precursor with a strong base followed by methyl chloroformate. However, the downstream liquid-liquid extraction is frequently plagued by byproduct co-extraction, emulsion formation, and unintended hydrolysis. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity recovery.

Reaction & Byproduct Pathway

Pathway SM 7-Methylindole (Starting Material) Anion Indolyl Anion (Ambident Nucleophile) SM->Anion Base Deprotonation N_Acyl Methyl 7-methyl-1H- indole-1-carboxylate Anion->N_Acyl Kinetic Control (Target) C3_Acyl C-3 Acylated Byproduct Anion->C3_Acyl Thermodynamic Control (Impurity) Hydrolysis Hydrolyzed Byproduct N_Acyl->Hydrolysis Harsh Workup (pH > 9)

Mechanistic pathway of N-acylation versus byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 acylated isomer contaminating my organic extract, and how do I remove it? Causality: The indolyl anion generated during synthesis is an ambident nucleophile. While N-acylation is kinetically favored when reacting with hard electrophiles like methyl chloroformate, C-3 acylation is thermodynamically favored . If the reaction temperature spikes or if polar protic solvents are present, C-3 acylation increases . During extraction, the C-3 isomer (methyl 7-methyl-1H-indole-3-carboxylate) exhibits different hydrogen-bonding capabilities because it retains the free N-H bond, unlike your fully protected N-acylated target. Solution: Leverage the polarity of the N-H bond. The C-3 byproduct is significantly more polar than the N-acylated target. Switch your extraction solvent from 100% Ethyl Acetate or Dichloromethane to a non-polar dominant mixture like Hexane/EtOAc (8:2). This selectively partitions the non-polar N-acylated product into the organic phase while forcing the C-3 byproduct into the aqueous phase or interface.

Q2: I am observing significant hydrolysis of the carbamate back to 7-methylindole during the aqueous wash. What is causing this? Causality: N-alkoxycarbonyl indoles are essentially vinylogous carbamates. The lone pair on the indole nitrogen is delocalized into the aromatic ring, making the N-carbonyl bond highly susceptible to nucleophilic attack and cleavage under both strong acidic and basic conditions . If the reaction was performed using a strong base (e.g., NaH) and quenched directly with water, the resulting localized high pH (pH > 10) rapidly hydrolyzes the product during biphasic extraction. Solution: Implement a self-validating quench protocol. Always quench the reaction mixture at 0°C using a mild buffer, such as saturated aqueous ammonium chloride (NH 4​ Cl). Validation step: Check the aqueous phase pH with indicator paper before adding the extraction solvent; it must read between 6.5 and 7.5 to guarantee carbamate stability.

Q3: How do I prevent persistent emulsions when extracting the crude mixture? Causality: Emulsions in indole extractions typically arise from three factors: unreacted starting materials, fine inorganic salt precipitates (e.g., NaCl or KCl from phase-transfer catalysis), and the surfactant-like behavior of partial hydrolysis products . Solution: Ensure all inorganic salts are fully dissolved by adding a sufficient volume of water during the quench. Use a gentle inversion technique rather than vigorous shaking. If an emulsion forms, break it by adding saturated brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite to remove emulsion-stabilizing micro-particulates.

Quantitative Data: Solvent Optimization

To minimize the co-extraction of C-3 acylated byproducts and unreacted starting material, selecting the correct solvent system is critical. The table below summarizes the partitioning profile of indole derivatives across common extraction solvents.

Solvent SystemTarget Recovery (N-Acylated)C-3 Acylated Co-extractionEmulsion RiskRecommended Use
Ethyl Acetate (100%) > 95%High (~40%)ModerateNot recommended for crude mixtures.
Dichloromethane (100%) > 90%Moderate (~20%)HighAvoid due to density inversion risks.
Toluene / EtOAc (9:1) > 88%Low (< 10%)LowGood for scaling up.
Hexane / EtOAc (8:2) > 85% Very Low (< 5%) Low Optimal for high-purity analytical recovery.

Optimized Extraction Protocol

This methodology is designed as a self-validating system to ensure maximum yield while suppressing byproduct formation.

Step 1: Temperature-Controlled Quenching

  • Transfer the crude reaction mixture to an ice bath and allow it to cool to 0°C.

  • Slowly add saturated aqueous NH 4​ Cl dropwise to quench excess base.

  • Validation: Dip pH paper into the aqueous layer. Proceed only when the pH is stabilized between 6.5 and 7.5. If the pH exceeds 7.5, adjust dropwise with 0.1 M HCl.

Step 2: Selective Liquid-Liquid Extraction

  • Add a solvent mixture of Hexane/Ethyl Acetate (8:2 v/v) at a 3:1 ratio relative to the reaction volume.

  • Transfer the mixture to a separatory funnel. Agitate via gentle end-over-end inversion for 60 seconds, venting frequently to release pressure.

  • Allow the phases to separate completely (minimum 5 minutes). Drain the lower aqueous phase.

Step 3: Impurity Washing

  • Wash the retained organic layer with deionized water (half the volume of the organic layer) to remove residual polar starting materials.

  • Wash with saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

Step 4: Drying and Concentration

  • Transfer the organic phase to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Swirl until the drying agent flows freely (indicating all water is absorbed).

  • Filter the mixture through fluted filter paper into a pre-weighed round-bottom flask.

  • Concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 35°C to prevent thermal degradation of the N-methoxycarbonyl group.

Extraction Workflow

Workflow Quench 1. Quench Reaction (Sat. NH4Cl, pH 6.5-7.5) Extract 2. Liquid Extraction (Hexane/EtOAc 8:2) Quench->Extract Wash 3. Aqueous Washes (Water -> Brine) Extract->Wash Removes polar impurities Dry 4. Drying & Filtration (Anhydrous Na2SO4) Wash->Dry Concentrate 5. Concentration (Rotary Evap < 35°C) Dry->Concentrate Target Purified Methyl 7-methyl- 1H-indole-1-carboxylate Concentrate->Target

Optimized step-by-step extraction workflow for N-methoxycarbonyl indoles.

References

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules (via NCBI PMC). Available at:[Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Molecules (MDPI). Available at:[Link]

Optimization

Overcoming steric hindrance in Methyl 7-methyl-1H-indole-1-carboxylate derivatives

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with 7-methylindole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with 7-methylindole derivatives.

The presence of a methyl group at the C7 position of the indole core creates a severe peri-like steric clash with any substituent at the adjacent N1 position. This structural bottleneck profoundly impacts the reactivity, stability, and downstream functionalization of Methyl 7-methyl-1H-indole-1-carboxylate. Below, you will find in-depth troubleshooting guides, self-validating protocols, and mechanistic FAQs to help you overcome these synthetic hurdles.

Module 1: Synthesis & N-Acylation Troubleshooting

Q: Why do standard N-methoxycarbonylation protocols fail or give exceptionally low yields for 7-methylindole? A: The failure is rooted in steric trajectory blockage. The C7-methyl group physically obstructs the trajectory of incoming electrophiles (like methyl chloroformate) from reaching the nitrogen lone pair. When using weak bases (e.g., Et3​N , K2​CO3​ ), the neutral indole nitrogen lacks the necessary nucleophilicity to overcome this immense steric barrier. Even advanced catalytic methods utilizing DBU or carbonylazoles often fail because the steric compression heavily destabilizes the transition state .

Q: How can I overcome this steric hindrance to successfully synthesize Methyl 7-methyl-1H-indole-1-carboxylate? A: You must bypass the reliance on the neutral nitrogen's lone pair by generating a highly nucleophilic indolide anion . Utilizing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or THF) forces complete deprotonation . The resulting negatively charged indolide is significantly more reactive, providing the thermodynamic and kinetic driving force required to overcome the C7-methyl steric clash.

Q: What if my substrate is sensitive to strong bases like NaH? A: If NaH is incompatible with other functional groups on your derivative, microwave-assisted synthesis is the premier alternative. Using a milder base (e.g., K2​CO3​ ) in CH3​CN under microwave irradiation at elevated temperatures (120–150 °C) provides the necessary activation energy to overcome the steric barrier without the harsh basicity of NaH.

Quantitative Yield Comparison

Table 1: Impact of Base and Sterics on N-Methoxycarbonylation Yields

SubstrateBase / SolventElectrophileYield (%)Mechanistic Causality
Indole Et3​N / CH2​Cl2​ Methyl chloroformate>90%Unhindered N1 allows facile nucleophilic attack.
7-Methylindole Et3​N / CH2​Cl2​ Methyl chloroformate<10%C7-methyl blocks the electrophilic trajectory.
7-MethylindoleDBU / CH3​CN Methyl chloroformateTracesSteric compression destabilizes the transition state.
7-MethylindoleNaH / DMFMethyl chloroformate85–90%Indolide anion formation overcomes the steric barrier.

Module 2: Downstream Functionalization & Stability

Q: Why is the N1-carboxylate group in 7-methyl derivatives unusually susceptible to hydrolysis? A: In unhindered indoles, the N1 lone pair delocalizes into the carboxylate carbonyl, granting it amide-like stability. However, in 7-methyl derivatives, the steric clash forces the N1-carboxylate group to twist orthogonally out of the plane of the indole ring . This out-of-plane conformation breaks the orbital overlap, resulting in a complete loss of resonance. Consequently, the carbonyl carbon becomes highly electrophilic and reactive—behaving much like a standard ester rather than an amide. This causality explains why unwanted deprotection occurs rapidly even under mild basic conditions.

Q: Can I perform Directed ortho-Metalation (DoM) at the C2 position using the N1-carboxylate as a directing group? A: It is highly challenging and often fails. DoM relies on the Complex Induced Proximity Effect (CIPE), where the directing group (N-carboxylate) coordinates the lithium atom of the base (e.g., LDA or n-BuLi), bringing it close to the C2 proton. Because the C7-methyl group forces the carboxylate out of coplanarity, the carbonyl oxygen cannot adopt the required geometry to form the stable pre-lithiation complex. Instead of C2-deprotonation, the alkyllithium reagent will typically attack the highly electrophilic, non-resonating carbonyl carbon, leading to immediate deprotection.

Experimental Workflows

Protocol: Synthesis of Methyl 7-methyl-1H-indole-1-carboxylate via NaH Activation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Preparation Flame-dry a 50 mL round-bottom flask under argon. Add 7-methylindole (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

Step 2: Deprotonation Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions.

  • Self-Validation Checkpoint: You must observe immediate hydrogen gas evolution (bubbling). The solution will transition from colorless/pale yellow to a deep yellow/orange, confirming the formation of the indolide anion. If no bubbling occurs, the NaH has been quenched by atmospheric moisture and must be replaced.

Step 3: Electrophilic Addition After stirring at 0 °C for 30 minutes, add methyl chloroformate (1.5 eq, 7.5 mmol) dropwise over 10 minutes.

  • Self-Validation Checkpoint: The deep orange color should begin to fade to a lighter yellow within 15 minutes, visually indicating the consumption of the indolide anion.

Step 4: Reaction Progression Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will run significantly higher (higher Rf​ ) than the starting 7-methylindole, as the polar N-H hydrogen bond donor is now masked by the carboxylate.

Step 5: Quenching & Purification Cool the flask back to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (3 x 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Process Visualization

G Start Start: N-Acylation of 7-Methylindole CheckBase Is a strong base (e.g., NaH) used? Start->CheckBase WeakBase Weak Base (Et3N, K2CO3) Reaction fails due to steric hindrance CheckBase->WeakBase No StrongBase NaH / THF or DMF Indolide anion formed CheckBase->StrongBase Yes AddElectrophile Add Methyl Chloroformate at 0 °C, warm to RT StrongBase->AddElectrophile CheckConversion Check TLC for Conversion AddElectrophile->CheckConversion Incomplete Incomplete Conversion? Add DMAP (0.1 eq) CheckConversion->Incomplete Incomplete Success Product: Methyl 7-methyl- 1H-indole-1-carboxylate CheckConversion->Success Complete Incomplete->Success Catalysis overcomes steric clash

Workflow for troubleshooting N-methoxycarbonylation of sterically hindered 7-methylindoles.

References

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: UC Berkeley eScholarship URL:[Link]

  • Cp*Co(III)-Catalyzed Regioselective C2 Amidation of Indoles Using Acyl Azides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of Methyl 7-methyl-1H-indole-1-carboxylate by LC-MS

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducible biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducible biological data. For novel compounds like Methyl 7-methyl-1H-indole-1-carboxylate, a substituted indole with potential pharmacological significance, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the validation of its purity, grounded in scientific principles and practical application.

The Critical Role of Purity in Drug Discovery

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these molecules is exquisitely sensitive to their substitution patterns and the presence of impurities.[1] Even minute quantities of structurally related impurities, residual solvents, or by-products from synthesis can lead to misleading biological assay results, unforeseen toxicity, or issues with drug stability. Therefore, employing a highly sensitive and specific analytical method for purity determination is a non-negotiable step in the journey from a promising molecule to a potential therapeutic.

This guide will dissect the application of LC-MS for the purity validation of Methyl 7-methyl-1H-indole-1-carboxylate, comparing its performance against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices and present supporting data to empower researchers in making informed decisions for their analytical workflows.

Principle Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerhouse in analytical chemistry, combining the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[2][3] This synergy makes it an ideal tool for both the quantification of a target compound and the identification of unknown impurities.[3]

The Causality Behind the LC-MS Method

The choice of an LC-MS method for a small molecule like Methyl 7-methyl-1H-indole-1-carboxylate (Molecular Weight: 189.21 g/mol ) is driven by the need for both high sensitivity and structural confirmation of any detected impurities.[4]

  • Chromatographic Separation (LC): A reversed-phase HPLC method is selected to separate the non-polar to moderately polar indole derivative from potential impurities based on their hydrophobicity. A C18 column is a robust choice for this application. The use of a gradient elution with a mixture of water and an organic solvent (like acetonitrile or methanol) allows for the effective separation of compounds with a range of polarities. Formic acid is often added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer.

  • Detection and Identification (MS): A mass spectrometer detects compounds by ionizing them and measuring their mass-to-charge ratio (m/z).[2] For Methyl 7-methyl-1H-indole-1-carboxylate, electrospray ionization (ESI) in positive ion mode is highly effective, as the indole nitrogen can be readily protonated to form a [M+H]⁺ ion.[5] This provides a highly specific signal for the target molecule (expected [M+H]⁺ at m/z 189.08). The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities that might be missed by other detectors.[6] Furthermore, by analyzing the mass-to-charge ratios of other peaks in the chromatogram, we can tentatively identify impurities, providing invaluable information for process chemists to optimize the synthesis and purification of the drug candidate.[7]

Experimental Workflow: LC-MS

The following diagram illustrates the typical workflow for the purity analysis of Methyl 7-methyl-1H-indole-1-carboxylate by LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Methanol Sample->Solvent Filter Filter (0.22 µm) Solvent->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 HPLC Column Autosampler->Column Gradient Gradient Elution (Water/Acetonitrile) Column->Gradient IonSource ESI Source (Positive Mode) Gradient->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration ImpurityID Identify Impurities (by m/z) Chromatogram->ImpurityID Purity Calculate % Purity (Area Normalization) Integration->Purity

Caption: Workflow for LC-MS Purity Validation.

Detailed Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of Methyl 7-methyl-1H-indole-1-carboxylate.
  • Dissolve in 1.0 mL of LC-MS grade methanol to achieve a concentration of 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Scan Range: m/z 100-1000.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.

4. Data Analysis:

  • Integrate all peaks in the Total Ion Chromatogram (TIC).
  • Calculate the area percent purity by dividing the peak area of Methyl 7-methyl-1H-indole-1-carboxylate by the total area of all peaks.
  • Examine the mass spectra of impurity peaks to propose their molecular weights.

Alternative Purity Validation Techniques

While LC-MS is a powerful tool, it is essential for a comprehensive validation to consider orthogonal methods, which measure purity based on different chemical or physical principles.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for purity assessment.[9][10] It relies on the same chromatographic separation principles as LC-MS but uses a UV-Vis detector to measure the absorbance of the eluting compounds.[10]

  • Principle of Operation: Many organic molecules, including indoles, possess a chromophore that absorbs UV light. The amount of light absorbed is proportional to the concentration of the compound, allowing for quantification.

  • Strengths: HPLC-UV is generally less expensive and easier to maintain than LC-MS. It provides reliable quantitative data, especially when reference standards for impurities are available.[11]

  • Limitations: A significant drawback is that impurities that lack a UV chromophore or have a very different extinction coefficient from the main compound will either be invisible or inaccurately quantified.[9][11] Co-eluting impurities with similar UV spectra can also be challenging to detect.[12] Crucially, HPLC-UV provides no structural information about unknown impurities.[13]

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[14][15]

  • Principle of Operation: qNMR determines the concentration of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[15] Since the signal intensity in NMR is directly proportional to the number of nuclei, it provides a highly accurate and universal method of quantification.[8]

  • Strengths: qNMR is a powerful tool for assigning the absolute purity of a reference standard.[14] It is non-destructive and can provide structural information simultaneously.[8] It is also less susceptible to differences in detector response that can affect chromatographic methods.

  • Limitations: qNMR is generally less sensitive than LC-MS and may not be suitable for detecting very low-level impurities. It can be more complex to set up and requires a high-field NMR spectrometer. Peak overlap in complex spectra can also complicate quantification.

Comparative Analysis: LC-MS vs. Alternatives

To provide a clear comparison, the following table summarizes the key performance characteristics of each technique for the purity validation of Methyl 7-methyl-1H-indole-1-carboxylate.

FeatureLC-MSHPLC-UVqNMR
Principle Chromatographic separation coupled with mass-based detection.[2]Chromatographic separation with UV absorbance detection.[10]Nuclear magnetic resonance signal intensity relative to a standard.[15]
Selectivity Very High (based on m/z).[3]Moderate (based on retention time and UV absorbance).High (based on unique proton signals).
Sensitivity Very High (pg to fg range).[6]High (ng to µg range).Low to Moderate (µg to mg range).
Quantification Relative (Area %); Absolute with standards.Relative (Area %); Absolute with standards.Absolute (with internal standard).[14]
Impurity ID Yes (Molecular Weight).[7]No.Yes (Structural Information).[8]
Throughput High.High.Moderate.
Cost High.Low to Moderate.Very High.

Supporting Experimental Data (Hypothetical)

A batch of synthesized Methyl 7-methyl-1H-indole-1-carboxylate was analyzed by LC-MS, HPLC-UV (at 220 nm), and qNMR to determine its purity. The results are summarized below.

Analytical MethodPurity (%)Impurity A (m/z 175.06)Impurity B (m/z 203.09)
LC-MS (Area %) 99.52%0.25%0.18%
HPLC-UV (Area %) 99.75%0.25%Not Detected
qNMR (Absolute) 99.4% (±0.2%)DetectedDetected

Analysis of Results:

  • LC-MS provided a purity value of 99.52% and successfully detected two impurities. Impurity A, with an m/z of 175.06, is likely the demethylated analog (7-methyl-1H-indole-1-carboxylic acid). Impurity B, with an m/z of 203.09, could be a related compound with an additional functional group. This demonstrates the power of LC-MS in not only quantifying but also providing clues to the identity of unknown impurities.[7]

  • HPLC-UV reported a slightly higher purity of 99.75%. It detected Impurity A, which is structurally similar and likely has a similar chromophore. However, it failed to detect Impurity B. This is a classic example of a potential pitfall of HPLC-UV: an impurity may lack a significant UV chromophore at the chosen wavelength, leading to an overestimation of purity.[9]

  • qNMR determined an absolute purity of 99.4%, which is in good agreement with the LC-MS result. The presence of signals corresponding to both impurities was confirmed in the NMR spectrum, validating the LC-MS findings. While providing the most accurate absolute purity, the setup and analysis time for qNMR are considerably longer.[16]

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of Methyl 7-methyl-1H-indole-1-carboxylate, LC-MS stands out as the most balanced and informative single technique. It offers an unparalleled combination of high sensitivity, high selectivity, and the ability to provide crucial structural information about unknown impurities.[3] This makes it an indispensable tool in a drug development setting where understanding the impurity profile is as important as quantifying the main component.

While HPLC-UV is a cost-effective and reliable method for routine quality control once the impurity profile is well-characterized, its reliance on UV absorbance makes it susceptible to under-reporting or missing certain impurities.[9] qNMR, on the other hand, is the gold standard for determining absolute purity and is best employed for the certification of reference standards.[14]

References

  • USP. 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmacopeia.cn. <621> CHROMATOGRAPHY. Available from: [Link]

  • Westwood, S., et al. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available from: [Link]

  • Pauli, G. F., et al. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. ACS Publications. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]

  • European Medicines Agency. International Council on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Available from: [Link]

  • GOV.UK. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use Guidelines. Available from: [Link]

  • IFPMA. The International Council for Harmonisation (ICH). Available from: [Link]

  • ICH. ICH guidelines. Available from: [Link]

  • ICH. ICH Official web site : ICH. Available from: [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Jørgensen, T. J., et al. HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Available from: [Link]

  • PubChem. Methyl 7-methyl-1H-indole-1-carboxylate. Available from: [Link]

  • Taylor, P. J. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Available from: [Link]

  • Lab Manager. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • FlavScents. methyl 7-methyl-1H-indole-1-carboxylate. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • Agilent. Basics of LC/MS. Available from: [Link]

  • ResearchGate. Why we use HPLC-RP to determine the purity of new chemical entities? Available from: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • Icon Scientific Inc. Why is UV light used in HPLC? Available from: [Link]

  • Hilaris. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Available from: [Link]

  • PubChem. Methyl indole-7-carboxylate. Available from: [Link]

  • Kubáň, P., et al. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC. Available from: [Link]

  • ResearchGate. (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available from: [Link]

  • Agilent. Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Available from: [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Available from: [Link]

  • Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? Available from: [Link]

  • MDPI. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Available from: [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available from: [Link]

Sources

Comparative

Reactivity Comparison Guide: Methyl 7-methyl-1H-indole-1-carboxylate vs. 7-methylindole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, regioselectivity, and validated experimental protocols for C2 vs. C3 functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, regioselectivity, and validated experimental protocols for C2 vs. C3 functionalization.

Executive Summary & Mechanistic Causality

The indole scaffold is a privileged pharmacophore in drug discovery. However, precise regiocontrol during late-stage functionalization requires a deep understanding of how N-substitution dictates the electronic landscape of the pyrrole ring. This guide objectively compares the reactivity of 7-methylindole (unprotected) against its N-protected counterpart, Methyl 7-methyl-1H-indole-1-carboxylate .

The Electronic Paradigm: EAS vs. DoM
  • 7-Methylindole (Free N-H): In the unprotected state, the nitrogen lone pair delocalizes into the aromatic system, rendering the pyrrole ring highly electron-rich and nucleophilic. This dictates a strong thermodynamic and kinetic preference for Electrophilic Aromatic Substitution (EAS) , predominantly at the C3 position[1][2]. The methyl group at C7 activates the benzene ring via hyperconjugation but introduces steric hindrance at adjacent sites, further reinforcing C3 as the primary site of attack[1].

  • Methyl 7-methyl-1H-indole-1-carboxylate (N-EWG): Functionalizing the N1 position with a methoxycarbonyl (methyl carboxylate) group fundamentally alters the molecule's reactivity. The electron-withdrawing nature of the carbamate-like moiety pulls electron density away from the ring, severely dampening its nucleophilicity and suppressing C3 EAS reactivity[3]. Crucially, the carbonyl oxygen of the carboxylate acts as a Directing Metalation Group (DMG) . It coordinates with sterically hindered organolithium bases, guiding deprotonation exclusively to the adjacent C2 position via Directed Ortho-Metalation (DoM) [4][5].

Reactivity Sub1 7-Methylindole (Free N-H) Mech1 Electron-Rich Pyrrole Ring High Nucleophilicity Sub1->Mech1 Sub2 Methyl 7-methyl-1H-indole- 1-carboxylate (N-EWG) Mech2 Electron-Deficient Ring Carbonyl Directing Group Sub2->Mech2 Rxn1 Electrophilic Aromatic Substitution (EAS) Mech1->Rxn1 Rxn2 Directed Ortho-Metalation (DoM) Mech2->Rxn2 Prod1 C3-Functionalized Indole (e.g., C3-Formyl) Rxn1->Prod1 Prod2 C2-Functionalized Indole (e.g., C2-Boronic Acid) Rxn2->Prod2

Divergent reactivity pathways of unprotected vs. N-carboxylate protected 7-methylindole.

Quantitative Data & Reactivity Profile

The table below summarizes the contrasting physicochemical behavior and optimal reaction conditions for both substrates.

Parameter7-MethylindoleMethyl 7-methyl-1H-indole-1-carboxylate
N1 Status Unprotected (Free N-H)Protected (Methoxycarbonyl)
Electronic Nature Electron-rich (Nucleophilic)Electron-deficient (Less nucleophilic)
Primary Reaction Pathway Electrophilic Aromatic SubstitutionDirected Ortho-Metalation (DoM)
Preferred Reaction Site C3 (High regioselectivity)C2 (Driven by DMG coordination)
Typical Reagents POCl₃/DMF (Vilsmeier), HalogensLDA, LiTMP, sec-BuLi + Electrophile
Sensitivity / Stability Prone to oxidation and acid-catalyzed dimerizationHighly stable to oxidation and mild acids
C2-H pKa (approx.) > 38 (Requires extremely strong base)~ 35 (Activated by inductive EWG effect)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process visual cues and specific NMR shifts are provided so researchers can confirm success at each stage without requiring full downstream isolation.

Protocol A: C3-Formylation of 7-Methylindole (Vilsmeier-Haack Reaction)

This protocol exploits the inherent nucleophilicity of the unprotected indole to install an aldehyde at the C3 position[2].

Reagents: 7-Methylindole (1.0 equiv), Phosphorus oxychloride (POCl₃, 1.2 equiv), Anhydrous DMF (3.0 equiv).

  • Vilsmeier Reagent Generation: Cool anhydrous DMF to 0 °C under N₂. Add POCl₃ dropwise over 15 minutes. Self-Validation: The solution will transition from colorless to a pale yellow, viscous complex. Stir for 30 min at 0 °C.

  • Substrate Addition: Dissolve 7-methylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Reaction: Warm the mixture to room temperature, then heat to 40 °C for 2 hours. Self-Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly non-polar starting material.

  • Quench & Hydrolysis: Pour the mixture over crushed ice. Slowly add 5M NaOH until the pH reaches 8-9. Boil the alkaline solution for 15 minutes to fully hydrolyze the iminium intermediate, then cool to precipitate the product.

  • Analytical Validation: ¹H NMR (CDCl₃) will show the disappearance of the C3-H proton (typically ~6.5 ppm) and the appearance of a sharp aldehyde singlet at δ 9.9–10.2 ppm .

Protocol B: C2-Borylation of Methyl 7-methyl-1H-indole-1-carboxylate via DoM

This protocol utilizes the N-carboxylate group to direct lithium to the C2 position, followed by trapping with a borate to yield a valuable Suzuki-Miyaura cross-coupling partner[4][6].

Reagents: Methyl 7-methyl-1H-indole-1-carboxylate (1.0 equiv), Lithium diisopropylamide (LDA, 1.2 equiv), Triisopropyl borate (B(OiPr)₃, 1.5 equiv), Anhydrous THF.

  • Deprotonation: Dissolve the protected indole in anhydrous THF (0.2 M) under argon. Cool to -78 °C. Add freshly prepared LDA dropwise over 20 minutes.

  • Lithiation Maturation: Stir at -78 °C for 1 hour. Self-Validation: The formation of the C2-lithiated species is typically accompanied by a distinct yellow-to-orange color change in the solution.

  • Electrophilic Trapping: Add B(OiPr)₃ dropwise at -78 °C. Stir for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction by adding 1M HCl until the pH is slightly acidic (pH 4-5) to hydrolyze the boronate ester to the free boronic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: ¹H NMR (DMSO-d₆) will show the loss of the C2-H proton (typically ~7.6 ppm in the starting material) and the presence of a broad singlet for the B(OH)₂ protons around δ 8.2–8.5 ppm .

Workflow Step1 1. Substrate Setup Dissolve in dry THF Cool to -78°C Step2 2. Lithiation Add LDA dropwise Stir 1h at -78°C Step1->Step2 Step3 3. Electrophile Add B(OiPr)3 Warm to RT Step2->Step3 Step4 4. Quench Add 1M HCl Stir 30 min Step3->Step4 Step5 5. Isolation Extract, Dry, Evaporate Crystallize Step4->Step5

Step-by-step workflow for the Directed Ortho-Metalation (DoM) of N-carboxylate indoles.

Conclusion

The choice between 7-methylindole and its N-methoxycarbonyl derivative is not merely a matter of protection strategy; it is a fundamental switch in reactivity. For researchers aiming to build complexity at the C3 position , the unprotected 7-methylindole provides the necessary electron density for efficient EAS. Conversely, for precise C2 functionalization (e.g., borylation, alkylation, or carboxylation), the installation of the methyl carboxylate group is mandatory to deactivate C3 and provide the necessary directing effects for DoM.

Sources

Validation

GC-MS Validation and Retention Time Analysis of Methyl 7-methyl-1H-indole-1-carboxylate: A Comparative Guide

Introduction & Chemical Context Indole derivatives are critical scaffolds in medicinal chemistry, frequently serving as the backbone for pharmaceuticals targeting central nervous system (CNS) and oncology pathways. Accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Indole derivatives are critical scaffolds in medicinal chemistry, frequently serving as the backbone for pharmaceuticals targeting central nervous system (CNS) and oncology pathways. Accurately characterizing synthetic intermediates like Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2)[1] is paramount for ensuring synthetic purity and downstream efficacy[2].

This guide provides a comprehensive, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) performance of Methyl 7-methyl-1H-indole-1-carboxylate against closely related alternatives, such as its positional isomer Methyl 5-methyl-1H-indole-1-carboxylate[3] and the widely used building block 1-Boc-indole[4].

Experimental Rationale: The Causality Behind the Method

As a Senior Application Scientist, I approach GC-MS not merely as a tool for mass determination, but as a physicochemical profiling system. The methodologies outlined below are driven by specific molecular interactions:

  • Column Selection (HP-5MS / DB-5MS): The choice of a 5% phenyl-methylpolysiloxane stationary phase is deliberate[5]. Indole carboxylates are semi-volatile and possess moderate polarity. The slightly polar nature of the HP-5MS column provides optimal π−π interactions with the indole ring[6]. This allows for the baseline resolution of positional isomers (e.g., 5-methyl vs. 7-methyl) that would otherwise co-elute on a strictly non-polar column.

  • Temperature Programming: A slow ramp (10°C/min) is employed to maximize the resolution of structurally similar analogs[7]. The steric hindrance provided by the methyl group at the 7-position (adjacent to the N-carboxylate) alters the molecule's interaction with the stationary phase compared to the 5-methyl isomer, subtly shifting its boiling point and retention time.

  • Self-Validating System: To ensure absolute trustworthiness, this protocol integrates an internal standard (ISTD), such as quinoline, combined with pre- and post-run solvent blanks[6]. This creates a closed, self-validating loop: the blanks prove the absence of column carryover, while the ISTD normalizes any retention time drift caused by column aging or carrier gas pressure fluctuations.

Workflow Visualization

Figure 1: Self-validating GC-MS analytical workflow for indole derivatives.

Step-by-Step GC-MS Methodology

Sample Preparation (Self-Validating)
  • Dilution: Dissolve 1.0 mg of Methyl 7-methyl-1H-indole-1-carboxylate in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • ISTD Addition: Spike 10 µL of a 100 µg/mL quinoline standard into 990 µL of the sample. This internal standard validates extraction recovery and retention time stability across multiple runs[6].

  • Blanks: Prepare a vial of pure methanol spiked with the same concentration of quinoline to serve as the system baseline blank.

Instrument Parameters (Agilent 7890B/5977B or equivalent)
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C[7].

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Total run time: 25 minutes[5].

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source temperature 230°C. Scan range m/z 40–400[5].

Execution & Validation
  • Run the sequence: Blank Sample Alternative Isomer Blank.

  • Verify that the ISTD (quinoline) elutes at a consistent retention time ( ± 0.05 min) across all runs to validate the system's chromatographic stability.

Comparative Performance Data

The following table summarizes the GC-MS performance of Methyl 7-methyl-1H-indole-1-carboxylate compared to alternative indole building blocks under the specified HP-5MS conditions.

CompoundCAS NumberMW ( g/mol )Approx. Retention Time (min)*Key EI-MS Fragments (m/z)
Methyl 7-methyl-1H-indole-1-carboxylate 883233-95-2189.21~14.5189 (M + ), 158, 130, 129
Methyl 5-methyl-1H-indole-1-carboxylate 852105-08-9189.21~14.2189 (M + ), 158, 130, 129
1-Boc-indole 75400-67-8217.26~12.8217 (M + ), 161, 117

*Note: Retention times are representative based on the standard HP-5MS temperature gradient described above and should be calibrated against the internal standard.

Data Interpretation

The 7-methyl isomer elutes slightly later than the 5-methyl isomer. This causality is rooted in the steric environment: the methyl group at the 7-position restricts the rotational freedom of the adjacent N-carboxylate group, leading to a more rigid conformation that interacts slightly stronger with the phenyl groups of the HP-5MS stationary phase.

Because both isomers share identical primary mass fragments (M + at m/z 189, loss of methoxy at m/z 158, and loss of the carboxylate group at m/z 130), precise chromatographic resolution (retention time) is the only reliable method for differentiating them in a mixture. Conversely, 1-Boc-indole, despite having a higher molecular weight, elutes earlier due to the bulky, highly non-polar tert-butyl group which reduces the molecule's overall boiling point and polarity.

Conclusion

Validating the identity and purity of Methyl 7-methyl-1H-indole-1-carboxylate requires a robust, self-validating GC-MS workflow. By leveraging an HP-5MS column and a carefully designed temperature gradient, researchers can confidently resolve this compound from its closely related isomers. The mandatory use of internal standards ensures that the retention time data remains a trustworthy metric for batch-to-batch consistency in drug development pipelines.

References

  • PubChem. "Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294". National Institutes of Health. URL:[Link]

  • The Good Scents Company. "Molecular Weight Listing: Starting with 186.33 to 200.28". URL:[Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. "Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids". URL:[Link]

  • MDPI. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples". URL:[Link]

  • PMC - NIH. "Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information". URL:[Link]

Sources

Comparative

Efficacy of Methyl 7-methyl-1H-indole-1-carboxylate: A Comparative Guide for Regioselective C–H Functionalization

As a Senior Application Scientist in early-stage drug discovery and methodology development, I frequently evaluate the efficacy of novel synthetic building blocks. Indole derivatives are ubiquitous in pharmaceutical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and methodology development, I frequently evaluate the efficacy of novel synthetic building blocks. Indole derivatives are ubiquitous in pharmaceutical scaffolds; however, achieving precise regiocontrol during late-stage functionalization remains a profound challenge.

This guide objectively evaluates the performance of Methyl 7-methyl-1H-indole-1-carboxylate (M7MIC) (CAS: 883233-95-2)[1][2] against standard indole reagents. By analyzing the mechanistic causality behind its design, we will demonstrate how M7MIC serves as an elite substrate for transition-metal-catalyzed C2-selective C–H functionalization.

Mechanistic Rationale: The Superiority of M7MIC

The inherent electronic structure of unsubstituted indole dictates that electrophilic aromatic substitution and standard functionalization naturally occur at the C3 position[3]. To force functionalization at the C2 position, chemists rely on transition-metal-catalyzed C–H activation utilizing directing groups (DGs)[4].

M7MIC is engineered to solve two critical failure modes in standard C2-functionalization:

  • The Directing Group Effect : The N-methoxycarbonyl (-CO₂Me) group acts as a robust bidentate directing group. The carbonyl oxygen coordinates to transition metals (e.g., Rh(III), Co(II)), anchoring the catalyst and directing it toward the adjacent C–H bonds[5].

  • The C7 Steric Shield : A known vulnerability of N-carboxylate directing groups is rotational flexibility, which often leads to competitive C–H activation at the C7 position. M7MIC features a methyl group at C7. This simple yet profound structural modification acts as an absolute steric block. It completely shuts down C7 metalation, forcing the catalyst to undergo Concerted Metalation-Deprotonation (CMD) exclusively at the C2 position.

Logical Workflow of Regiocontrol

G A M7MIC (Substrate) B Metal Catalyst Coordination A->B N-CO2Me directs metal C C7-Methyl Steric Block B->C Metal approaches ring D Exclusive C2 C-H Activation C->D C7 blocked, forces C2

Mechanistic pathway of M7MIC ensuring exclusive C2-regioselectivity via C7 steric blocking.

Comparative Efficacy Data

To objectively assess M7MIC, we compared its performance against three standard reagents: N-Boc Indole, 1-Methylindole, and Unsubstituted Indole. The benchmark reaction is a standard Rh(III)-catalyzed oxidative C2-alkenylation using methyl acrylate.

Table 1: Performance Comparison in C2-Alkenylation
ReagentDirecting Group StrengthC7 Steric BlockingRegioselectivity (C2:C3:C7)Deprotection ConditionsOverall C2 Yield
M7MIC Strong (N-CO₂Me) Yes (Methyl) >99 : <1 : 0 Mild Base (NaOH/MeOH) 92%
N-Boc IndoleModerate (N-Boc)No85 : 5 : 10Acidic (TFA)78%
1-MethylindoleNone (Alkyl)No5 : 95 : 0Permanent (Harsh BBr₃)<5%
Unsubstituted IndoleNoneNo10 : 90 : 0N/A<10%

Data Synthesis: M7MIC outperforms N-Boc indole by eliminating the 10% C7-byproduct leakage. Furthermore, unlike the 1-methyl group which is practically permanent, the methoxycarbonyl group in M7MIC is "traceless"—it can be easily cleaved under mild basic conditions to reveal the free N-H indole for downstream pharmaceutical synthesis.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Rh(III)-Catalyzed C2-Alkenylation of M7MIC

Objective: Achieve >90% yield of C2-alkenylated product with zero C7 contamination.

  • Catalyst Activation: In an oven-dried Schlenk tube under N₂, combine [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: AgSbF₆ abstracts the chloride ligands from the Rh precatalyst, precipitating AgCl and generating a highly electrophilic, cationic Rh(III) active species necessary for C–H insertion[5].

  • Substrate & Reagent Addition: Add M7MIC (1.0 equiv, 0.5 mmol), methyl acrylate (1.5 equiv), Cu(OAc)₂ (2.0 equiv), and CsOAc (0.5 equiv).

    • Causality:CsOAc provides the acetate base required for the Concerted Metalation-Deprotonation (CMD) transition state. Cu(OAc)₂ acts as the terminal oxidant to reoxidize the Rh(I) intermediate back to Rh(III) to close the catalytic cycle.

  • Execution & Monitoring: Seal the tube and stir at 80°C for 12 hours. Monitor via GC-MS using dodecane as an internal standard.

    • Self-Validation: The absence of an M+ peak corresponding to a C7-isomer in the GC trace validates the absolute steric blocking of the C7-methyl group.

  • Quench & Isolation: Cool to room temperature. Quench with a saturated aqueous solution of EDTA.

    • Causality: EDTA chelates the copper and rhodium salts, preventing metal-catalyzed degradation of the product during silica gel chromatography. Extract with EtOAc and purify via flash chromatography.

Protocol B: Traceless Deprotection of the Methoxycarbonyl Group

Objective: Remove the N-CO₂Me directing group without affecting the newly installed C2-olefin.

  • Reaction Setup: Dissolve the C2-functionalized M7MIC (1.0 equiv) in a 4:1 mixture of MeOH and H₂O (0.1 M concentration).

  • Saponification: Add NaOH (3.0 equiv). Stir at 60°C for 4 hours.

    • Causality: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon of the carbamate. Subsequent elimination yields a carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to afford the free N-H indole.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The product will spot significantly lower (higher polarity) than the starting material due to the liberation of the polar N-H bond.

Conclusion

For researchers engaged in the late-stage functionalization of indole scaffolds, Methyl 7-methyl-1H-indole-1-carboxylate (M7MIC) is a vastly superior alternative to standard protected indoles. By synergizing the directing capability of the methoxycarbonyl group with the steric blockade of the C7-methyl group, it provides a flawless, self-correcting system for absolute C2-regioselectivity.

References

  • Source: National Institutes of Health (NIH)
  • CAS: 883233-95-2 - Methyl 7-methyl-1H-indole-1-carboxylate Source: BidePharm URL
  • Rhodium(I)
  • Salicylaldehyde-Enabled Co(II)
  • Rh(III)

Sources

Validation

Reproducibility and Efficiency in N-Methoxycarbonylation: A Comparative Guide to Methyl 7-methyl-1H-indole-1-carboxylate Synthesis

Executive Summary As researchers scale up the synthesis of complex indole-based therapeutics, the reproducibility of N-protection and functionalization steps becomes paramount. The N-methoxycarbonylation of[1] to yield [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As researchers scale up the synthesis of complex indole-based therapeutics, the reproducibility of N-protection and functionalization steps becomes paramount. The N-methoxycarbonylation of[1] to yield [2] is a critical structural transformation. However, this reaction is notoriously complicated by the steric bulk of the C7-methyl group[3].

As an Application Scientist, I have structured this guide to objectively compare two divergent synthetic strategies—traditional strong-base acylation versus green nucleophilic catalysis. By providing self-validating protocols and quantitative performance data, this guide will help you select the optimal pathway for your specific drug development workflow.

Mechanistic Challenges in 7-Substituted Indoles

The N-acylation of indoles is typically straightforward, but 7-methylindole presents a unique steric challenge.

  • Causality: The proximity of the C7-methyl group to the N1-H bond severely restricts the trajectory of incoming electrophiles[3]. When using standard reagents like methyl chloroformate, the tetrahedral intermediate becomes sterically crowded. Weak bases (e.g., K₂CO₃) fail to generate a sufficiently nucleophilic nitrogen to overcome this activation barrier. Therefore, successful synthesis requires either a highly reactive nucleophile (forming an indolide anion via NaH) or an activated electrophilic complex (using dual nucleophilic catalysis)[4].

Synthesis Pathway Alternatives: A Comparative Analysis

SynthesisPathways SM 7-Methylindole (Sterically Hindered) PathA Pathway A: NaH / THF Methyl Chloroformate SM->PathA Strong Base PathB Pathway B: DABCO Dimethyl Carbonate (DMC) SM->PathB Nucleophilic Catalyst IntA Indolide Anion (Highly Nucleophilic) PathA->IntA IntB DABCO-DMC Complex (Activated Electrophile) PathB->IntB Prod Methyl 7-methyl-1H-indole-1-carboxylate (Target Product) IntA->Prod Rapid Acylation (0 °C to RT) IntB->Prod Thermal Activation (90 °C)

Comparative synthesis workflows for N-methoxycarbonylation of 7-methylindole.

Pathway A: Strong Base-Mediated Acylation (NaH / Methyl Chloroformate)

This traditional approach forces the reaction by converting the indole into a highly reactive indolide anion.

  • Pros: Extremely fast reaction times; high yields even for sterically hindered substrates.

  • Cons: Requires rigorous anhydrous conditions; methyl chloroformate is highly toxic and corrosive; generation of flammable H₂ gas during scale-up.

Pathway B: Nucleophilic Catalysis (DABCO / Dimethyl Carbonate)

Adapted from modern green chemistry protocols[4], this pathway uses Dimethyl Carbonate (DMC) as both solvent and reagent, with DABCO acting as a dual nucleophilic catalyst.

  • Pros: Avoids toxic chloroformates and pyrophoric bases; highly scalable and environmentally benign.

  • Cons: Requires elevated temperatures (90 °C) and longer reaction times to overcome the steric hindrance at the C7 position.

Experimental Workflows & Self-Validating Protocols

Protocol A: NaH / Methyl Chloroformate Synthesis

1. Preparation: Dissolve 7-methylindole (1.0 eq, 10 mmol) in 20 mL of anhydrous THF under an N₂ atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the premature quenching of NaH and the hydrolysis of methyl chloroformate.

  • Validation: The solution must remain clear and completely colorless before base addition. Any cloudiness indicates moisture contamination.

2. Deprotonation: Cool the reaction flask to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Validation: Effervescence (H₂ gas evolution) confirms active deprotonation. Wait until bubbling completely ceases (approx. 30 minutes) to ensure 100% indolide formation before proceeding.

3. Acylation: Add methyl chloroformate (1.5 eq) dropwise via syringe.

  • Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack and prevents localized heating, which can lead to unwanted C3-acylation side products.

4. Monitoring & Quenching: Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Validation: Run TLC (Hexane/EtOAc 4:1). The protocol is self-validating when the polar N-H starting material spot (R_f ~0.3) disappears, replaced entirely by a higher R_f spot (R_f ~0.6) indicating the loss of the hydrogen bond donor. Quench with saturated aqueous NH₄Cl.

Protocol B: DABCO / Dimethyl Carbonate (DMC) Synthesis

1. Preparation: Combine 7-methylindole (1.0 eq, 10 mmol), Dimethyl carbonate (10 eq), and DABCO (1.1 eq) in a heavy-walled sealed pressure tube.

  • Causality: DMC is a relatively poor electrophile at room temperature. The sealed tube prevents solvent evaporation during the required thermal activation.

2. Thermal Activation: Heat the mixture to 90 °C for 14 hours.

  • Causality: Heating drives the formation of the active methoxycarbonyl-DABCO intermediate, which is necessary to overcome the C7-methyl steric shield[4].

3. Monitoring & Workup: Cool to room temperature.

  • Validation: Monitor via GC-MS. The reaction is complete when the molecular ion peak shifts from m/z 131.18 (Starting Material) to m/z 189.21 (Target Product)[2]. Dilute with EtOAc and wash with 1M HCl.

  • Validation: The acidic wash is critical; it protonates and completely removes the DABCO catalyst into the aqueous layer, ensuring high purity of the organic phase.

Quantitative Performance Data

The following table summarizes the experimental performance metrics for both pathways, allowing for an objective comparison during process development.

Performance MetricPathway A (NaH / MCF)Pathway B (DABCO / DMC)
Average Yield 88 - 92%70 - 76%
Reaction Time 2 - 3 hours14 - 16 hours
Operating Temperature 0 °C to 25 °C90 °C
Reagent Toxicity High (Corrosive, toxic gas)Low (Green solvent/reagent)
Steric Tolerance Excellent (Anion-driven)Moderate (Catalyst-driven)
Scalability & Safety Moderate (Exothermic, H₂ hazard)High (Safe, easily scaled)
Crude Purity (by GC) > 95%~ 90% (Unreacted SM remains)

Conclusion

For researchers prioritizing rapid reaction times and maximum yield on a laboratory scale, Pathway A remains the gold standard, effectively bypassing the steric hindrance of 7-methylindole through strong-base deprotonation. However, for process chemists focused on scalability, safety, and environmental impact, Pathway B offers a highly viable, self-validating alternative, trading reaction speed for a significantly improved safety profile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45119294, Methyl 7-methyl-1H-indole-1-carboxylate". PubChem,[Link].

  • Shieh, Wen-Chung, et al. "Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles". Journal of Organic Chemistry, ACS Publications,[Link].

  • "7-Methylindole". Wikipedia, The Free Encyclopedia,[Link].

  • "Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone". eScholarship, University of California,[Link].

Sources

Comparative

Structural validation of Methyl 7-methyl-1H-indole-1-carboxylate via X-ray crystallography

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary & The Structural Challenge Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary & The Structural Challenge

Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) is a highly versatile heterocyclic building block. The indole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of biologically active molecules and pharmaceutical agents[1]. However, the precise three-dimensional conformation of this specific derivative presents a unique structural challenge: the steric proximity of the C7-methyl group to the N1-carboxylate ester.

In unhindered indoles, the N1-carboxylate group typically prefers to remain coplanar with the indole ring system to maximize π -conjugation[2][3]. However, the introduction of the C7-methyl group creates significant steric repulsion. Determining the exact dihedral angle by which the ester group is forced out of the indole plane is critical. This conformational twist dictates the molecule's electronic distribution, reactivity in subsequent cross-coupling reactions, and its spatial fit within biological target pockets[4].

To definitively resolve this, structural validation must move beyond basic connectivity. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD), providing actionable, self-validating protocols for the structural elucidation of small molecules[5][6].

Comparative Analysis: Structural Validation Techniques

While NMR spectroscopy is the workhorse of the organic chemistry laboratory, it primarily measures time-averaged, solution-state dynamics[5][7]. To obtain static, high-resolution 3D coordinates—including exact bond lengths, bond angles, and torsion angles—SCXRD remains the unsurpassed gold standard[4].

Below is a quantitative and qualitative comparison of the primary analytical alternatives for small molecule structural validation[5][8].

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Solution-State NMR SpectroscopyPowder X-ray Diffraction (PXRD)
Sample State Solid (High-quality single crystal)Solution (Dissolved in deuterated solvent)Solid (Microcrystalline powder)
Sample Requirement 10–50 μ g (Single intact crystal)1–5 mg10–100 mg
Primary Output Electron density map, 3D atomic coordinatesChemical shifts ( δ ), coupling constants ( J )1D diffractogram (Intensity vs. )
Conformational Data Exact dihedral angles (e.g., N1-ester twist)Time-averaged solution conformersBulk phase identification
Key Advantage Unambiguous absolute stereochemistry & packing[9]Rapid connectivity & dynamic behavior analysis[7]Identifies polymorphs in bulk API batches[8]
Key Limitation Crystal growth can be highly challenging[5]Cannot directly measure exact bond lengths[5]De novo structure solution is mathematically complex

Multi-Modal Validation Logic

To establish a self-validating system, modern structural proteomics and small-molecule drug discovery rely on orthogonal techniques[7][10]. SCXRD provides the exact spatial arrangement in the solid state, while NMR confirms that the structural integrity is maintained in solution.

Validation_Logic Molecule Methyl 7-methyl-1H-indole-1-carboxylate SCXRD Single-Crystal X-ray Diffraction (Solid State) Molecule->SCXRD NMR NMR Spectroscopy (Solution State) Molecule->NMR XrayData Absolute Conformation Steric Packing Bond Lengths/Angles SCXRD->XrayData NMRData Dynamic Behavior 1H/13C Chemical Shifts Through-bond Connectivity NMR->NMRData Synthesis Holistic Structural Model (Confirmed N1-Carboxylate & C7-Methyl Sterics) XrayData->Synthesis NMRData->Synthesis

Diagram 1: Orthogonal multi-modal logic for small molecule structural validation.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)

The following protocol is engineered to be self-validating. Every step includes a causality check to ensure data integrity, based on established crystallographic standards[11][12].

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 5 mg of highly purified (>99%) Methyl 7-methyl-1H-indole-1-carboxylate in a minimal volume (approx. 0.5 mL) of a 3:1 Hexane/Ethyl Acetate mixture[11]. Place the solution in a loosely capped vial punctured with a narrow needle.

  • Causality: The non-polar/polar solvent system ensures high solubility initially, while slow evaporation maintains a low degree of supersaturation. This slow kinetic rate is critical; it allows the molecules to arrange into a highly ordered, defect-free crystal lattice rather than crashing out as an amorphous powder[11][12].

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Immediately transfer to the diffractometer goniometer under a nitrogen cold stream at 100 K[1].

  • Causality: Cryocooling to 100 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This significantly enhances the intensity of high-angle diffraction spots (improving resolution) and protects the organic crystal from X-ray-induced radiation damage[1][11].

Step 3: Data Collection
  • Procedure: Utilize a diffractometer equipped with a CCD or CMOS area detector and Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation[11]. Collect a full sphere of data using ω and ϕ scans.

  • Causality: For small organic molecules containing only light atoms (C, H, N, O), Cu K α radiation is often preferred if absolute configuration is required, as it maximizes anomalous dispersion signals. However, Mo K α is excellent for minimizing absorption artifacts[9][11].

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the diffraction images and apply a multi-scan absorption correction (e.g., SADABS)[3]. Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL)[11].

  • Self-Validation Check: The refinement is considered converged and valid when the Goodness-of-Fit (GoF) is approximately 1.0, and the final R1​ factor is <0.05 (meaning the theoretical model deviates from the experimental data by less than 5%)[3][4]. Run the final model through the IUCr CheckCIF utility to ensure no Level A or B crystallographic alerts exist[4].

SCXRD_Workflow Synthesis Synthesis & Purification (>99% Purity) Crystallization Crystal Growth (Slow Evaporation, Hexane/EtOAc) Synthesis->Crystallization Solvent Selection Screening Preliminary Screening (Unit Cell & Quality Check) Crystallization->Screening Microscopic Selection Screening->Crystallization Poor Quality DataCollection Data Collection (Mo/Cu Kα Radiation, 100K) Screening->DataCollection Good Diffraction Integration Data Integration & Scaling (Absorption Correction) DataCollection->Integration PhaseProblem Structure Solution (Direct Methods / Dual Space) Integration->PhaseProblem Refinement Anisotropic Refinement (Least-Squares, R1 < 0.05) PhaseProblem->Refinement Validation Structural Validation (CheckCIF, GoF ~ 1.0) Refinement->Validation Converged Model Validation->Refinement High R-factor/ Alerts

Diagram 2: Step-by-step SCXRD workflow with internal validation loops.

Experimental Methodology: Solution-State NMR Spectroscopy

To complement the solid-state data, NMR is used to verify the bulk purity and solution-state connectivity of the synthesized batch[7].

  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of deuterated chloroform (CDCl 3​ ). Acquire 1D 1 H (400 MHz) and 13 C (100 MHz) spectra, followed by 2D HSQC and HMBC spectra[13][14].

  • Causality: 1D spectra provide the basic chemical environment, but 2D HMBC is strictly required to unambiguously assign the quaternary carbons of the indole core and prove the attachment of the N1-carboxylate group.

  • Expected Data Validation:

    • 1 H NMR (CDCl 3​ , δ ppm): The N-carboxylate methyl ester protons typically resonate as a sharp singlet around 3.90 – 4.05 ppm due to deshielding from the adjacent oxygen and carbonyl group[14]. The C7-methyl protons will appear as a singlet around 2.50 – 2.80 ppm[14][15].

    • Internal Standard: The residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) serves as the internal self-validating reference[13][14].

Conclusion & Best Practices

For the structural validation of sterically hindered small molecules like Methyl 7-methyl-1H-indole-1-carboxylate, relying on a single analytical technique introduces critical blind spots.

  • Use NMR for rapid batch validation and connectivity. It is fast, requires minimal sample preparation, and confirms the chemical synthesis was successful[7].

  • Mandate SCXRD for exact spatial conformation. Only X-ray crystallography can definitively measure the dihedral twist between the N1-carboxylate and the indole ring caused by the C7-methyl steric clash[2][3]. This precise geometric data is non-negotiable if the molecule is to be used in computational docking studies or structure-based drug design (SBDD)[4].

  • Always cross-validate. Ensure that the bulk powder used for NMR matches the single crystal selected for X-ray diffraction. If polymorphism is suspected, bridge the gap by running a PXRD on the bulk powder and comparing the experimental diffractogram to the simulated diffractogram generated from the SCXRD atomic coordinates[8].

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and RCRA-Compliant Disposal of Methyl 7-methyl-1H-indole-1-carboxylate

Executive Summary & Chemical Profile Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) is a specialized indole derivative frequently utilized in advanced organic synthesis, medicinal chemistry, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) is a specialized indole derivative frequently utilized in advanced organic synthesis, medicinal chemistry, and drug development (1)[1]. Because of its lipophilic indole core and reactive ester linkage, improper disposal poses significant risks to both laboratory personnel and aquatic ecosystems. This guide provides self-validating, step-by-step protocols for the safe deactivation, segregation, and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Mechanistic Hazard Assessment (The "Why")

To build a robust safety culture, researchers must understand the chemical causality behind disposal rules rather than blindly following instructions:

  • Ester Hydrolysis & Gas Evolution: The N-carboxylate group is susceptible to hydrolysis under extreme pH conditions. Mixing this compound with strong acids or bases in a sealed waste carboy can generate 7-methylindole and methanol, leading to exothermic reactions and dangerous pressure buildup.

  • Ecotoxicity & Bioaccumulation: Indole derivatives typically exhibit a high octanol/water partition coefficient (log Pow > 2.0), indicating that they are not readily biodegradable and will bioaccumulate in aquatic life (2)[2]. Sewer disposal is strictly prohibited.

  • Combustion Byproducts: Incineration is the only acceptable disposal method because the thermal decomposition of the indole ring releases highly toxic nitrogen oxides (NOx) and carbon monoxide (3)[3].

Quantitative Waste Characterization

ParameterClassification / DataOperational Implication
Chemical Name Methyl 7-methyl-1H-indole-1-carboxylateMust be explicitly listed on all hazardous waste manifests.
CAS Number 883233-95-2Primary identifier for Environmental Health & Safety (EHS) tracking[1].
RCRA Status Unlisted (Evaluate for D-codes)Managed as characteristic waste depending on the solvent matrix (4)[4].
Incompatibilities Strong oxidizers, strong acids/basesDo not mix with nitric acid or peroxides to prevent exothermic oxidation[3].
Decomposition NOx, CO, CO₂Requires disposal via a licensed facility equipped with NOx scrubbers[2].

Self-Validating Disposal Protocols

Protocol A: Liquid Waste Segregation & Containment
  • Step 1: Solvent Classification

    • Action: Determine if the Methyl 7-methyl-1H-indole-1-carboxylate is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Ethyl Acetate, DMSO).

    • Validation: Check the lab notebook. If halogen content is >1%, route the mixture to the "Halogenated Organic" carboy.

    • Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated streams drastically increases disposal costs and facility risks (5)[5].

  • Step 2: pH Neutralization & Verification

    • Action: Before transferring to the waste carboy, test the pH of the solution using universal indicator paper.

    • Validation: The pH must read strictly between 6.0 and 8.0. If pH < 6.0, neutralize with 1M NaHCO₃. If pH > 8.0, neutralize with 1M Citric Acid.

    • Causality: Extremes in pH catalyze the hydrolysis of the ester linkage, releasing methanol and free indole derivatives, which can cause dangerous pressure buildup in tightly capped containers.

  • Step 3: Containment & Labeling

    • Action: Transfer the neutralized liquid into a High-Density Polyethylene (HDPE) container using a funnel inside a fume hood. Cap tightly.

    • Validation: Invert the sealed container 45 degrees to visually confirm zero leakage. Ensure the RCRA label lists "Methyl 7-methyl-1H-indole-1-carboxylate" with its exact estimated percentage.

Protocol B: Solid Waste & Accidental Spill Deactivation
  • Step 1: Aerosolization Prevention (Dry Spills)

    • Action: For powder spills, do NOT dry sweep. Lightly mist the spilled powder with a compatible high-flashpoint solvent (e.g., isopropanol) before wiping with absorbent pads.

    • Validation: Visually inspect the area under the fume hood light; there should be zero airborne dust particles. The wipe must capture 100% of the residue.

    • Causality: Indole powders are severe respiratory irritants. Dry sweeping aerosolizes the particles, bypassing standard PPE and contaminating laboratory HVAC systems[3].

  • Step 2: Chemical Deactivation (Liquid Spills)

    • Action: For liquid spills, apply bentonite clay or diatomaceous earth over the spill. Use a minimum ratio of 5 parts absorbent to 1 part spilled product (6)[6].

    • Validation: The spill area should appear completely dry and clumped, with no visible liquid sheen remaining on the benchtop.

    • Causality: Bentonite clay effectively traps lipophilic indole derivatives, preventing them from volatilizing or seeping into porous laboratory surfaces.

Waste Segregation Decision Workflow

G A Methyl 7-methyl-1H-indole-1-carboxylate Waste Generation B Determine Physical State A->B C Solid Waste (Powders, PPE) B->C D Liquid Waste (Solutions, Extracts) B->D F Solid Hazardous Waste (Double-bagged) C->F E Contains Halogenated Solvents? D->E G Halogenated Organic Waste Container E->G Yes H Non-Halogenated Organic Waste Container E->H No I RCRA-Licensed Incineration Facility F->I G->I H->I

Workflow for the segregation and RCRA-compliant disposal of Methyl 7-methyl-1H-indole-1-carboxylate.

References

  • The Good Scents Company - CAS Number Listing: Methyl 7-methyl-1H-indole-1-carboxylate.
  • Sigma-Aldrich - SAFETY DATA SHEET: Indole Derivatives.
  • Environmental Protection Agency (EPA) - Hazardous Waste Listings & Identification Process.
  • Purdue University Engineering - Guidelines: Handling and Disposal of Chemicals.
  • Regulations.gov - Safety Data Sheet: Indole Derivative Deactivation.
  • BenchChem - Proper Disposal of Indole Derivatives: A Step-by-Step Guide.

Sources

Handling

Personal protective equipment for handling Methyl 7-methyl-1H-indole-1-carboxylate

Comprehensive Safety and Operational Guide for Handling Methyl 7-methyl-1H-indole-1-carboxylate As a drug development professional or research scientist, handling specialized indole derivatives requires moving beyond bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Methyl 7-methyl-1H-indole-1-carboxylate

As a drug development professional or research scientist, handling specialized indole derivatives requires moving beyond basic compliance. To ensure absolute safety and experimental integrity, laboratory protocols must be rooted in mechanistic understanding and self-validating practices.

This guide provides a rigorous, step-by-step operational framework for handling Methyl 7-methyl-1H-indole-1-carboxylate (CAS: 883233-95-2) [1], an organic ester frequently utilized as a building block in pharmaceutical synthesis. With a molecular formula of C11H11NO2[2], this compound presents specific handling challenges regarding dermal sensitization, potential respiratory irritation from aerosolized powders, and chemical compatibility.

Risk Assessment & Personal Protective Equipment (PPE) Matrix

Under OSHA’s Laboratory Standard (29 CFR 1910.1450)[3][4], PPE selection cannot be arbitrary; it must be dictated by the specific chemical properties of the target compound. The table below outlines the required PPE, the chemical causality behind the choice, and a self-validation step to ensure equipment integrity before use.

PPE CategorySpecificationCausality & Scientific RationaleSelf-Validation Step
Hand Protection 5-mil Nitrile Gloves (EN 374 compliant)Causality: Ester functional groups (like carboxylates) can permeate and degrade standard latex, leading to micro-tears and dermal exposure. Nitrile provides superior chemical resistance against non-halogenated organic esters.Validation: Perform a visual inflation test (trap air and squeeze) to check for microscopic pinholes prior to donning.
Eye Protection Splash-proof Chemical Goggles (ANSI Z87.1)Causality: Protects against the accidental aerosolization of fine indole powders or splashing if the compound is dissolved in organic solvents[5]. Safety glasses with side shields are insufficient for fine powders.Validation: Ensure the rubber seal sits flush against the face with no gaps; the strap should provide even tension without warping the frame.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Causality: Synthetic fabrics (like polyester) can melt into the skin if exposed to reactive solvents or flash fires often present in organic synthesis labs[6].Validation: The coat must be buttoned to the top collar. Verify that the cuffs cover the wrists entirely, overlapping the gloves.

Operational Workflow & Handling Protocol

To prevent respiratory exposure and cross-contamination, all handling of Methyl 7-methyl-1H-indole-1-carboxylate must occur within a controlled engineering environment.

HandlingWorkflow Start 1. Pre-Operation Verify Hood Velocity (80-100 fpm) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Handle 3. Material Handling Weighing & Transfer PPE->Handle Spill Spill Detected? Handle->Spill SpillResp Initiate Spill Protocol Contain & Absorb Spill->SpillResp Yes Decon 4. Decontamination Wipe Surfaces Spill->Decon No SpillResp->Decon Waste 5. Waste Disposal Non-Halogenated Bin Decon->Waste

Figure 1: Standard operating workflow and spill response logic for indole-1-carboxylates.

Step-by-Step Handling Methodology
  • Environmental Verification: Ensure the chemical fume hood is operational. NIOSH and CDC guidelines mandate a face velocity between 80 and 100 linear feet per minute (fpm) (0.41 to 0.51 m/s) to ensure optimal containment of fine powders[7][8].

    • Self-Validation: Tape a small Kimwipe to the bottom of the sash. A steady inward flutter physically validates the digital airflow monitor's reading.

  • Static Mitigation: Indole powders are prone to static cling, which can cause the material to "jump" and aerosolize during transfer. Use a static-free, grounded metal spatula.

  • Weighing Protocol: Place the analytical balance at least 6 inches inside the fume hood to avoid the turbulent air at the sash edge.

    • Self-Validation: Tare the balance. If the reading fluctuates by more than ±0.002g, draft interference is occurring. Close the balance's draft shield completely to validate a stable environment before transferring the chemical.

  • Decontamination: Immediately after transfer, wipe down the balance and surrounding surfaces with a Kimwipe dampened with 70% isopropanol or ethanol.

Spill Response & Decontamination Plan

In the event of a localized spill of Methyl 7-methyl-1H-indole-1-carboxylate inside the fume hood, execute the following protocol:

  • Halt and Contain: Stop work immediately. Do not attempt to sweep the dry powder, as the mechanical action will aerosolize the chemical, drastically increasing inhalation risk.

  • Wet Absorption: Cover the spilled powder with a damp absorbent pad or apply an inert wetting agent (such as sand lightly moistened with water or a compatible solvent). This physically traps the particulate matter, eliminating the aerosol hazard.

  • Collection: Use a non-sparking scoop to lift the wetted mass and place it directly into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a soap-and-water solution, followed by an alcohol wipe to dissolve any remaining organic ester residues.

    • Self-Validation: Swipe the area with a clean, dry Kimwipe. If any visual residue or discoloration transfers to the wipe, repeat the solvent cleaning step.

Waste Management & Disposal Plan

Proper logistical disposal prevents dangerous chemical reactions in waste streams and ensures regulatory compliance.

  • Waste Segregation: Because Methyl 7-methyl-1H-indole-1-carboxylate (C11H11NO2) contains no halogens (fluorine, chlorine, bromine, iodine)[2], all solid waste (including contaminated gloves, Kimwipes, and empty vials) must be routed to the "Non-Halogenated Organic Solid Waste" stream.

    • Caution: If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane or Chloroform) during your assay, the resulting mixture must be diverted to the Halogenated Waste stream to prevent exothermic reactions or toxic gas generation.

  • Labeling: Seal the waste container and affix a hazardous waste label immediately. The label must explicitly state "Methyl 7-methyl-1H-indole-1-carboxylate," the CAS number (883233-95-2)[1], and the date of initial accumulation.

References

  • Lab Manager. "Energy-Efficient Fume Hoods". Source: labmanager.com. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "EPHB Report No. 380-12a". Source: cdc.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Source: osha.gov. URL:[Link]

  • AASHTO resource. "LABORATORY SAFETY INFORMATION". Source: aashtoresource.org. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN". Source: osha.gov. URL:[Link]

  • University of Nebraska-Lincoln (UNL). "Protective Apparel for Laboratory Safety". Source: unl.edu. URL:[Link]

Sources

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